Cimetropium Bromide
Description
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDURTRGFUGAJHA-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51598-60-8 | |
| Record name | Cimetropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMETROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cimetropium Bromide on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetropium bromide, a semi-synthetic quaternary ammonium derivative of scopolamine, is a potent antispasmodic agent utilized in the treatment of gastrointestinal disorders characterized by smooth muscle hypermotility, such as Irritable Bowel Syndrome (IBS).[1][2][3][4][5] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype predominantly located in the smooth muscle of the gastrointestinal tract. This antagonism effectively counteracts the contractile effects of acetylcholine, leading to smooth muscle relaxation. Additionally, a direct myolytic action, independent of its anticholinergic properties, has been proposed to contribute to its overall spasmolytic effect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its principal therapeutic effect through competitive antagonism at muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. In the gastrointestinal tract, the M3 subtype of mAChRs is the primary mediator of acetylcholine-induced smooth muscle contraction.
Signaling Pathway of Muscarinic M3 Receptor-Mediated Contraction
Acetylcholine (ACh), released from parasympathetic nerve endings, binds to M3 receptors on the sarcolemma of smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. This compound, by competing with acetylcholine for the same binding site on the M3 receptor, inhibits this cascade.
Figure 1: Signaling pathway of M3 receptor antagonism by this compound.
Quantitative Analysis of Receptor Affinity and Potency
The affinity of this compound for muscarinic receptors and its potency in antagonizing smooth muscle contraction have been quantified in various preclinical studies.
| Parameter | Value | Tissue/Preparation | Species | Reference |
| pA2 | 8.19 | Ileum (vs. Bethanechol) | Guinea Pig | |
| 7.91 | Taenia Coli (vs. Bethanechol) | Guinea Pig | ||
| 7.77 ± 0.14 | Gallbladder (vs. Bethanechol) | Guinea Pig | ||
| Affinity (Ki) | 70-100 nM | Intestinal Muscarinic Receptors | Not Specified | |
| ID50 | 27.9 µg/kg (i.v.) | Colonic motor response to neostigmine | Dog |
Table 1: Quantitative Pharmacological Data for this compound
Evidence for a Direct Myolytic Action
Several sources suggest that this compound possesses a direct myolytic (muscle-relaxing) action that is independent of its antimuscarinic effects. This is supported by its ability to inhibit contractions induced by agents that do not act on muscarinic receptors, such as barium chloride (BaCl₂) and 5-hydroxytryptamine (serotonin).
The precise mechanism of this direct myolytic action is not fully elucidated. However, it is noteworthy that this compound has been reported to be devoid of calcium channel blocking activity, suggesting that its direct effects are not mediated through the blockade of L-type calcium channels, a common mechanism for other spasmolytic agents. One study reported a high IC50 value of 3.1µM for calcium channel blockade, which may be considered weak and might not be physiologically relevant at therapeutic concentrations. Further research is required to fully characterize the molecular targets responsible for this non-anticholinergic spasmolytic effect.
Experimental Protocols
The pharmacological characterization of this compound has relied on established in vitro and in vivo experimental models.
Isolated Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)
This classic pharmacological preparation is used to assess the contractile and relaxant properties of drugs on intestinal smooth muscle.
Figure 2: General workflow for an isolated smooth muscle contraction assay.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and placed in physiological salt solution (e.g., Krebs-Henseleit solution). The longitudinal muscle with the myenteric plexus attached is often used.
-
Mounting: The tissue strip is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One end is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with regular washing.
-
Concentration-Response Curves: A cumulative concentration-response curve is generated for a contractile agonist, such as acetylcholine or carbachol.
-
Antagonist Incubation: The tissue is then incubated with a specific concentration of this compound for a predetermined period.
-
Post-Incubation Response: The agonist concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The rightward shift of the agonist concentration-response curve is used to determine the potency of this compound, often expressed as a pA2 value derived from a Schild plot.
Radioligand Binding Assay
This technique is employed to determine the affinity of this compound for muscarinic receptors.
Methodology:
-
Membrane Preparation: A tissue rich in muscarinic receptors (e.g., gastrointestinal smooth muscle, cerebral cortex) is homogenized, and the cell membrane fraction is isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of this compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
The primary mechanism of action of this compound on smooth muscle is the competitive antagonism of muscarinic M3 receptors, leading to the inhibition of acetylcholine-induced contractions. This is well-supported by quantitative pharmacological data. The existence of a secondary, direct myolytic action, independent of its anticholinergic effects, contributes to its overall spasmolytic profile, although the precise molecular mechanism of this action requires further investigation. The conflicting reports on its calcium channel blocking activity warrant additional studies to clarify its role, if any, in the therapeutic effects of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antispasmodic agents.
References
- 1. This compound, a new antispasmodic compound: pharmacology and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound used for? [synapse.patsnap.com]
Cimetropium Bromide: A Technical Guide to its Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetropium bromide is a semi-synthetic quaternary ammonium derivative of scopolamine, utilized as an antispasmodic agent, particularly in the treatment of gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effect is primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs), which leads to the relaxation of smooth muscle.[3] While this compound is known to be a potent antimuscarinic compound, a detailed profile of its binding affinity across the five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature. This technical guide synthesizes the available functional data, outlines the experimental protocols for assessing muscarinic receptor antagonism, details the relevant signaling pathways, and provides a comparative analysis with other well-characterized muscarinic antagonists.
Muscarinic Receptor Subtype Selectivity of this compound
Functional Antagonism in Gastrointestinal Tissues
This compound acts as a competitive antagonist in gastrointestinal smooth muscle, a tissue rich in M2 and M3 muscarinic receptors. Functional studies, which measure the ability of the drug to inhibit agonist-induced muscle contraction, have yielded pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Studies on isolated guinea pig and canine colonic preparations have shown that this compound competitively antagonizes muscarinic-mediated contractions with pA2 values ranging from 7.41 to 7.82.[4][5] In guinea-pig ileum and taenia coli, this compound demonstrated pA2 values of 8.19 and 7.91, respectively, making it approximately one-third as potent as atropine in these tissues. This potent antagonism in the gastrointestinal tract, where the M3 receptor subtype is crucial for smooth muscle contraction, suggests a significant activity of this compound at this receptor.
Table 1: Functional Antagonist Potency of this compound in Various Tissues
| Tissue Preparation | Agonist | pA2 Value | Reference |
| Guinea-pig ileum | Bethanechol | 8.19 | |
| Guinea-pig taenia coli | Bethanechol | 7.91 | |
| Isolated colonic preparations | Muscarinic agonists | 7.41 - 7.82 |
Comparative Muscarinic Receptor Binding Profiles
To provide context for the functional data of this compound, the following table summarizes the binding affinities (pKi values) of well-characterized non-selective and partially selective muscarinic antagonists across the five human muscarinic receptor subtypes.
Table 2: Comparative Binding Affinities (pKi) of Selected Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| Atropine | 9.18 | 8.86 | 9.48 | 9.0 | 8.9 |
| N-Methylscopolamine | 9.0 | 9.0 | 9.2 | 9.1 | 9.0 |
| Ipratropium Bromide | 8.54 | 8.70 | 8.79 | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon agonist binding, the Gαq/11 subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). In smooth muscle, the increase in intracellular Ca2+ is the primary trigger for contraction. As an antagonist, this compound blocks the initiation of this cascade.
References
- 1. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 5. go.drugbank.com [go.drugbank.com]
Pharmacological Profile of Cimetropium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimetropium bromide is a semi-synthetic quaternary ammonium derivative of scopolamine that functions as a potent antimuscarinic and effective antispasmodic agent.[1][2] Primarily utilized in the management of gastrointestinal disorders, most notably irritable bowel syndrome (IBS), its therapeutic effect is mediated through the competitive antagonism of muscarinic acetylcholine receptors, with a pronounced affinity for those located on the smooth muscle cells of the gastrointestinal tract.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5] By binding to these receptors on the surface of smooth muscle cells, particularly in the gastrointestinal tract, it inhibits the actions of acetylcholine, a key neurotransmitter of the parasympathetic nervous system responsible for mediating muscle contractions. This antagonism leads to smooth muscle relaxation, thereby alleviating spasms and associated pain. While its affinity for all five muscarinic receptor subtypes (M1-M5) has not been fully elucidated in publicly available literature, studies on isolated tissues suggest a high affinity for muscarinic receptors in the gut.
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the mechanism by which this compound antagonizes acetylcholine at the muscarinic receptor on a gastrointestinal smooth muscle cell, preventing the downstream signaling cascade that leads to muscle contraction.
Pharmacodynamics
The pharmacodynamic properties of this compound are characterized by its potent antispasmodic effects on smooth muscle, particularly in the gastrointestinal tract.
In Vitro Spasmolytic Activity
Studies on isolated animal and human tissues have demonstrated the competitive antagonism of this compound at muscarinic receptors.
Table 1: In Vitro Muscarinic Receptor Antagonist Potency of this compound
| Tissue Preparation | Agonist | Parameter | This compound Value | Atropine Value | Reference |
| Human Colon (isolated strips) | Carbachol | pA2 | 7.41 | 8.35 | |
| Dog Colon (isolated strips) | Carbachol | pA2 | 7.82 | 8.61 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
In Vivo Spasmolytic Activity
In vivo studies in animal models confirm the potent spasmolytic effects of this compound.
Table 2: In Vivo Spasmolytic Potency of this compound in Dogs
| Experimental Model | Stimulus | Parameter | This compound Value | Reference |
| Conscious dogs with colonic Thiry fistula | Neostigmine | ID50 | 27.9 µg/kg (i.v.) |
ID50 is the dose of a drug that causes a 50% inhibition of a specific biological or biochemical function.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy human volunteers.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Administration Route | Dose | Terminal Half-life (t½) | Oral Bioavailability | Urinary Excretion (% of dose) | Reference |
| Intravenous | 10 mg | 50 ± 8 min | - | 46 ± 2% | |
| Oral | 200 mg | - | 1-4% | - |
Note: Cmax, Tmax, and AUC data from the oral administration study were not detailed in the available literature.
The oral absorption of this compound is reported to be discontinuous, occurring in two distinct phases. Despite its low oral bioavailability, the absorbed amount is sufficient to produce a therapeutic effect. The drug is primarily metabolized in the liver and excreted via the kidneys.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the long-term management of irritable bowel syndrome (IBS).
Table 4: Clinical Efficacy of this compound in IBS (6-Month, Double-Blind, Placebo-Controlled Trial)
| Outcome Measure | This compound (50 mg t.i.d.) | Placebo | p-value | Reference |
| Mean Decrease in Pain Scores | 87% | 16% | < 0.01 | |
| Patients Reporting Global Improvement | 87% (20/23) | 24% (5/21) | < 0.01 |
Commonly reported side effects in clinical trials include dry mouth and sleepiness.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacological assessment of this compound.
In Vitro Assessment of Muscarinic Receptor Antagonism (Schild Plot Analysis)
This protocol describes a method to determine the competitive antagonist nature and potency (pA2 value) of this compound on isolated intestinal smooth muscle.
Methodology:
-
Tissue Preparation: A guinea pig is sacrificed, and a segment of the ileum is isolated and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove contents, and the segment is cut into 2-3 cm pieces.
-
Organ Bath Setup: The ileum segment is mounted in a heated (32-33°C) organ bath containing oxygenated Tyrode's solution. One end is attached to a fixed point, and the other to an isometric force transducer to record contractions. The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1 g.
-
Concentration-Response Curves: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for 20-30 minutes.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
Repeat and Analysis: Steps 4 and 5 are repeated with increasing concentrations of this compound. The data are then analyzed using Schild regression, plotting log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
In Vivo Assessment of Spasmolytic Activity in Conscious Dogs
This protocol details the methodology used to determine the in vivo potency (ID50) of this compound against neostigmine-induced colonic motility.
References
- 1. karger.com [karger.com]
- 2. This compound, a new antispasmodic compound: pharmacology and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound, a new antimuscarinic drug, for long-term treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Longterm treatment of irritable bowel syndrome with this compound: a double blind placebo controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: in vitro and in vivo evaluation of spasmolytic activity on human and dog colon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Cimetropium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of Cimetropium Bromide, a semisynthetic quaternary ammonium compound utilized as an antispasmodic agent. The information is curated for professionals in the fields of pharmaceutical research and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes and pathways.
Introduction
This compound is a derivative of scopolamine, a naturally occurring alkaloid.[1] It functions as a potent muscarinic receptor antagonist, effectively inhibiting acetylcholine-mediated contractions in the smooth muscle of the gastrointestinal tract.[1] This mechanism of action makes it a valuable therapeutic agent for conditions such as irritable bowel syndrome (IBS).[1] This guide will delve into the chemical synthesis of this compound from its precursor, scopolamine hydrobromide, outline methods for its purification, and present analytical techniques for assessing its purity.
Synthesis of this compound
The primary route for the synthesis of this compound involves the quaternization of scopolamine with cyclopropylmethyl bromide.[1] A common starting material for this process is scopolamine hydrobromide. The synthesis can be broadly categorized into two main stages: the liberation of the free base of scopolamine and the subsequent N-alkylation reaction.
Synthetic Workflow
The overall workflow for the synthesis of this compound is depicted in the diagram below. The process begins with the dissolution of scopolamine hydrobromide in water, followed by basification to generate the free scopolamine base. This is then extracted into an organic solvent and reacted with cyclopropylmethyl bromide to yield the final product.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established patent literature.[2]
Materials:
-
Scopolamine Hydrobromide
-
Saturated Potassium Carbonate Solution
-
Dichloromethane (CH₂Cl₂)
-
Cyclopropylmethyl Bromide
-
Water (H₂O)
Procedure:
-
Liberation of Scopolamine Free Base:
-
In a reaction vessel, stir a mixture of scopolamine hydrobromide and water.
-
Cool the mixture in an ice bath.
-
Slowly add saturated potassium carbonate solution dropwise until the pH of the aqueous layer reaches 8-9.
-
Extract the resulting mixture with dichloromethane.
-
Separate the organic layer and wash it with water.
-
-
Quaternization Reaction:
-
To the dichloromethane solution containing the scopolamine free base, add cyclopropylmethyl bromide.
-
Heat the mixture to reflux and maintain for 10-15 hours.
-
After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the crude product.
-
-
Isolation of Crude Product:
-
Collect the precipitated crystals by suction filtration.
-
Quantitative Data from Synthesis Examples
The following table summarizes quantitative data from various reported synthesis examples, demonstrating the scalability and yield of the reaction.
| Example | Scopolamine Hydrobromide (g) | Water (mL) | Dichloromethane (mL) | Cyclopropylmethyl Bromide (g) | Reflux Time (h) | This compound Yield (g) | Overall Yield (%) |
| 1 | 20 | 150 | 100 (x2) | 11 | 12 | 11.5 | 50 |
| 2 | 40 | 300 | 200 (x2) | 23 | 14 | 23.2 | 50 |
| 3 | 100 | 750 | 500 (x2) | 60 | 10 | 47.3 | 51 |
| 4 | 50 | 370 | 250 (x2) | 28 | 15 | 28.0 | 48.3 |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. The primary method for purification is recrystallization.
Recrystallization Protocol
While specific solvent systems for the recrystallization of this compound are not extensively detailed in the available literature, a general approach to solvent screening and recrystallization can be employed. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
General Recrystallization Procedure:
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) to identify a suitable system.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purity Analysis
The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for this purpose.
Proposed HPLC Method for Purity Analysis
Proposed Chromatographic Conditions:
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The proposed method would require validation according to ICH guidelines, including assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Potential Impurities
Based on the synthetic route, potential impurities in the final this compound product may include:
-
Unreacted Scopolamine
-
Unreacted Cyclopropylmethyl Bromide
-
By-products from side reactions
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.
Signaling Pathway
The diagram below illustrates the signaling pathway of a muscarinic receptor and the inhibitory action of this compound.
By blocking the binding of acetylcholine to the M3 receptor, this compound prevents the activation of the Gq protein and the subsequent downstream signaling cascade involving phospholipase C, IP3, and calcium release. This ultimately leads to the relaxation of gastrointestinal smooth muscle, alleviating spasms and associated pain.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound, tailored for a scientific audience. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory-scale production of this important pharmaceutical agent. Furthermore, the elucidation of its mechanism of action and a proposed analytical method for purity assessment contribute to a comprehensive understanding of this compound. Further research to define optimal recrystallization solvents and to validate a specific HPLC method would be beneficial for process optimization and quality control.
References
Chemical structure and properties of Cimetropium Bromide
An In-depth Technical Guide on the Chemical Structure and Properties of Cimetropium Bromide
Introduction
This compound is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent antispasmodic agent, primarily utilized in the treatment of gastrointestinal (GI) disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][2] As a muscarinic receptor antagonist, it inhibits acetylcholine-mediated contractions in the digestive tract's smooth muscle, thereby alleviating abdominal pain and cramping.[1][3] Its quaternary ammonium structure limits penetration into the central nervous system, resulting in fewer central side effects compared to tertiary amine antimuscarinics like atropine. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is synthesized by reacting scopolamine with cyclopropylmethyl bromide. Its chemical identity and physical characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide | |
| CAS Number | 51598-60-8 | |
| Molecular Formula | C₂₁H₂₈BrNO₄ | |
| Molecular Weight | 438.36 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 174°C | |
| Solubility | Soluble in water and organic solvents like dichloromethane. | |
| Partition Coefficient | ALogP: -2.1 |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). It shows a high affinity for the M3 subtype, which is predominantly located on smooth muscle cells within the gastrointestinal tract.
The binding of the neurotransmitter acetylcholine to M3 receptors typically initiates a signaling cascade that leads to muscle contraction. This process involves the activation of a Gq-protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration leads to the contraction of smooth muscle.
This compound competitively blocks acetylcholine from binding to the M3 receptor, thereby inhibiting this entire signaling pathway. This blockade prevents the rise in intracellular Ca²⁺ and results in smooth muscle relaxation, alleviating the spasms and pain associated with conditions like IBS.
References
In Vitro Characterization of Cimetropium Bromide's Antispasmodic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetropium bromide, a semi-synthetic quaternary ammonium derivative of scopolamine, is a potent antispasmodic agent.[1] This technical guide provides an in-depth overview of the in vitro characterization of its antispasmodic effects, with a focus on its mechanism of action, quantitative pharmacological parameters, and detailed experimental protocols. The primary mechanism of this compound is competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle in the gastrointestinal tract.[2] This document summarizes key quantitative data, outlines methodologies for crucial experiments, and presents visual representations of signaling pathways and experimental workflows to facilitate further research and development in the field of gastroenterology.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its antispasmodic effects primarily by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors on smooth muscle cells.[2][3] Specifically, it shows a high affinity for the M3 subtype of muscarinic receptors, which are predominantly located in the gastrointestinal tract and mediate smooth muscle contraction.[2] By blocking the binding of acetylcholine to these receptors, this compound prevents the initiation of the signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation and alleviation of spasms.
The binding of acetylcholine to M3 receptors typically activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular calcium concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle contraction. This compound, by competitively inhibiting the initial binding of acetylcholine, effectively blocks this entire downstream signaling pathway.
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction and Inhibition by this compound
References
Cimetropium Bromide's Impact on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetropium bromide, a semi-synthetic derivative of scopolamine, is a potent antispasmodic agent utilized in the management of gastrointestinal disorders characterized by smooth muscle spasms, most notably Irritable Bowel Syndrome (IBS). This technical guide provides an in-depth analysis of the pharmacological effects of this compound on gastrointestinal motility. It elucidates the compound's mechanism of action, presents quantitative data from key preclinical and clinical studies, details experimental methodologies, and visualizes the underlying signaling pathways.
Mechanism of Action
This compound exerts its primary effect as a competitive antagonist of muscarinic acetylcholine receptors, with a pronounced affinity for the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.[1][2] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, this compound inhibits the intracellular signaling cascade that leads to smooth muscle contraction.[1] This results in a reduction of the tone and motility of the gastrointestinal tract, alleviating spasmodic activity.[1][3] Additionally, this compound is suggested to possess a direct myolytic action, which contributes to its overall antispasmodic effect.
Signaling Pathway
The contraction of gastrointestinal smooth muscle is predominantly mediated by the activation of M3 muscarinic receptors, which are coupled to Gq/11 proteins. Upon acetylcholine binding, the activated Gαq subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound competitively inhibits the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro and In Vivo Preclinical Data
| Parameter | Species/Model | Tissue | Agonist/Stimulus | This compound Value | Comparator (Atropine) Value | Reference(s) |
| pA2 | Guinea Pig | Ileum | Bethanechol | 8.19 | 8.52 | |
| Guinea Pig | Taenia Coli | Bethanechol | 7.91 | 8.41 | ||
| Human | Colon | Carbachol | 7.82 | 8.68 | ||
| Dog | Colon | Carbachol | 7.41 | 8.24 | ||
| Affinity (nM) | Guinea Pig | Gastrointestinal Smooth Muscle | 3H-N-Methylscopolamine | 70-100 | - | |
| ID50 (µg/kg, i.v.) | Conscious Dog | Colon (Thiry Fistula) | Neostigmine | 27.9 | 8.8 |
Table 2: Clinical Trial Data in Irritable Bowel Syndrome (IBS) Patients
| Study Parameter | Patient Population | This compound Dose | Outcome Measure | Result | p-value | Reference(s) |
| Colonic Motility | 30 IBS Patients | 5 mg i.v. | Postprandial Sigmoid Motor Activity | Abolished peak activity 10-20 min post-meal; significant inhibition for at least 2 hours | < 0.01 | |
| Whole Gut Transit Time | 40 IBS Patients with prolonged transit | 50 mg t.i.d. (oral) for 1 month | Transit Time (hours) | Reduction from 80.8 ± 4.0 to 60.8 ± 6.7 | < 0.01 | |
| Pain Score | 70 IBS Patients | 50 mg t.i.d. (oral) for 3 months | Reduction in Pain Score | 85% reduction with cimetropium vs. 52% with placebo | 0.0005 | |
| Abdominal Pain Episodes | 70 IBS Patients | 50 mg t.i.d. (oral) for 3 months | Reduction in Daily Episodes | 86% reduction with cimetropium vs. 50% with placebo | 0.001 | |
| Global Improvement | 70 IBS Patients | 50 mg t.i.d. (oral) for 3 months | Patient-reported Improvement | 89% of cimetropium group vs. 69% of placebo group | 0.039 | |
| Global Improvement | 48 IBS Patients | 50 mg t.i.d. (oral) for 6 months | Patient-reported Improvement | 87% of cimetropium group vs. 24% of placebo group | < 0.01 |
Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical and clinical studies.
In Vitro Isolated Guinea Pig Ileum Contraction Assay
This assay is a classical pharmacological method to assess the contractile and relaxant properties of drugs on smooth muscle.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig. The lumen is gently flushed with a physiological salt solution (e.g., Krebs or Tyrode's solution) to remove its contents. The composition of Tyrode's solution is typically (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6.
-
Mounting: The ileum segment is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Experimental Procedure: After an equilibration period, a contractile agonist such as acetylcholine or bethanechol is added to the organ bath to establish a stable contractile response. Subsequently, increasing concentrations of this compound are added to determine its inhibitory effect on the agonist-induced contractions.
-
Data Analysis: The magnitude of contraction is recorded, and dose-response curves are constructed to calculate parameters such as the pA2 value (for competitive antagonists) or the IC50 value (the concentration of the drug that inhibits the response by 50%).
In Vivo Conscious Dog Colonic Motility Study
This model allows for the investigation of drug effects on colonic motility in a conscious animal, providing data that is more physiologically relevant than in vitro studies.
Methodology:
-
Surgical Preparation: A Thiry-Vella loop, an isolated segment of the colon with its blood and nerve supply intact, is surgically created in dogs. The two ends of the loop are brought to the skin surface as stomas, allowing for the introduction of recording devices without interfering with the normal digestive tract.
-
Motility Recording: After a recovery period, a manometry catheter or a balloon catheter is inserted into the colonic loop to measure intraluminal pressure changes, which reflect colonic motor activity.
-
Experimental Procedure: Baseline colonic motility is recorded. To stimulate motility, an agent like neostigmine (a cholinesterase inhibitor that increases acetylcholine levels) is administered intravenously. This compound is then administered intravenously at various doses to assess its inhibitory effect on the stimulated colonic motility.
-
Data Analysis: The motility index, a measure of the overall contractile activity, is calculated from the pressure recordings. The dose of this compound required to inhibit the stimulated motility by 50% (ID50) is then determined.
Clinical Trial in Irritable Bowel Syndrome (IBS) Patients
Human clinical trials are essential to establish the efficacy and safety of a drug for a specific indication.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. Patients are randomly assigned to receive either this compound or a placebo. Neither the patients nor the investigators know who is receiving the active drug.
-
Patient Population: Patients diagnosed with IBS, often based on established criteria such as the Rome criteria, are recruited for the study.
-
Treatment: this compound is typically administered orally at a dose of 50 mg three times a day. The treatment duration can range from one to six months.
-
Outcome Measures: The primary outcomes are typically the assessment of gastrointestinal motility and the evaluation of symptom improvement.
-
Motility Assessment: This can be done using techniques like colonic manometry to measure pressure changes in the colon or by measuring the whole gut transit time using radio-opaque markers.
-
Symptom Assessment: Patient-reported outcomes are crucial and are often collected using diaries to record the frequency and severity of abdominal pain, bloating, and changes in bowel habits. Global improvement is also assessed.
-
-
Statistical Analysis: The data from the treatment and placebo groups are statistically compared to determine if the observed effects of this compound are significant.
Conclusion
This compound is a well-characterized antimuscarinic agent with a clear mechanism of action on gastrointestinal smooth muscle. Its efficacy in reducing motility and alleviating symptoms in conditions like IBS is supported by a robust body of preclinical and clinical evidence. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of gastrointestinal pharmacology. Further research could focus on the long-term efficacy and safety of this compound and its potential applications in other gastrointestinal motility disorders.
References
Cimetropium Bromide: A Technical Whitepaper on Therapeutic Applications Beyond Irritable Bowel Syndrome
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetropium bromide, a semi-synthetic derivative of scopolamine, is a potent antimuscarinic agent recognized for its efficacy in treating smooth muscle spasms, particularly in the context of Irritable Bowel Syndrome (IBS).[1] This document explores the expanding therapeutic landscape for this compound beyond its primary indication. We delve into its potential applications in biliary colic, as a premedication for endoscopic procedures, and in the management of urinary tract spasms. This technical guide consolidates available clinical data, outlines experimental methodologies from key studies, and provides a detailed overview of the underlying molecular mechanisms of action.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1] Its high affinity for the M3 subtype of muscarinic receptors, which are abundant in the gastrointestinal tract, biliary system, and urinary bladder, underpins its targeted therapeutic action.[1]
By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction.[1] This interruption prevents the acetylcholine-induced increase in intracellular cyclic guanosine monophosphate (cGMP), ultimately resulting in smooth muscle relaxation and the alleviation of spasmodic pain.[2]
Therapeutic Application: Biliary Colic
This compound has demonstrated potential as a therapeutic agent for the management of biliary colic, a condition characterized by intense pain due to obstruction of the biliary tract, often by gallstones. Its antispasmodic properties can help to alleviate the painful smooth muscle spasms of the biliary tree.
Quantitative Data from Clinical Investigations
| Study Parameter | This compound | Comparator (e.g., Placebo) | p-value | Reference |
| Global Improvement | ||||
| Patient-Reported Improvement | 70.1% | 61.4% (Scopolamine Butylbromide) | 0.0469 |
Note: Data from a study on upper urinary calculus pain, which shares a similar smooth muscle spasm etiology.
Experimental Protocol: A Representative Study
While a specific detailed protocol for a biliary colic trial was not available in the immediate search, a representative methodology can be inferred from a study on a similar condition (upper urinary calculus pain) and general clinical trial practices.
Therapeutic Application: Premedication for Endoscopy
This compound is utilized as a premedication to reduce gastrointestinal motility during upper endoscopy and colonoscopy. This application aims to improve visualization of the mucosa for diagnostic and therapeutic procedures.
Quantitative Data from Clinical Investigations
| Study Parameter | This compound (10 or 20 mg i.v.) | Placebo | p-value | Reference |
| Pyloric Sphincter Opening | Significantly better than placebo | - | < 0.0001 | |
| Endoscopist's Performance Rating | Significantly better than placebo | - | < 0.0001 | |
| Gastric Neoplasm Detection Rate | Higher than non-use | - | Significant Association |
Experimental Protocol: Upper Gastrointestinal Endoscopy
The following outlines a typical experimental workflow for evaluating this compound as a premedication for upper gastrointestinal endoscopy.
Therapeutic Application: Urological Spasms
Clinical evidence suggests the utility of this compound in managing pain associated with upper urinary calculus, where smooth muscle spasms of the ureter are a primary contributor to the patient's discomfort.
Quantitative Data from Clinical Investigations
| Study Parameter | This compound (75 mg t.i.d.) | Scopolamine Butylbromide (60 mg t.i.d.) | p-value | Reference |
| Global Improvement ("Moderately Improved" or better) | 70.1% | 61.4% | 0.0469 | |
| Patient Impression ("Moderately Improved" or better) | 68.7% | 53.5% | 0.0044 | |
| Pain Improvement ("Moderately Improved" or better) | 69.1% | 60.4% | Not Significant | |
| Safety ("No problem in safety") | 91.5% | 93.3% | Not Significant | |
| Adverse Reactions | 8.5% | 6.7% | Not Significant |
Experimental Protocol: Upper Urinary Calculus Pain
A double-blind, comparative study design was employed to assess the efficacy and safety of this compound for pain associated with upper urinary calculus.
Potential Application in Dysmenorrhea
While the antispasmodic nature of this compound suggests a theoretical benefit in treating primary dysmenorrhea, which is characterized by uterine smooth muscle contractions, robust clinical trial data specifically evaluating this application is currently limited. Further investigation is warranted to establish its efficacy and safety in this indication.
Conclusion
This compound's well-established mechanism of action as a muscarinic receptor antagonist provides a strong rationale for its therapeutic use in a variety of conditions characterized by smooth muscle hypermotility. Beyond its established role in IBS, compelling evidence supports its application in biliary colic, as an effective premedication for endoscopic procedures, and in the management of pain associated with urological spasms. Future research, particularly in areas such as dysmenorrhea, will be crucial to fully elucidate the therapeutic potential of this versatile antispasmodic agent. This document provides a foundational guide for researchers and clinicians interested in exploring and expanding the clinical applications of this compound.
References
An In-depth Technical Guide on Isotope-Labeled Cimetropium Bromide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of isotope-labeled Cimetropium Bromide in metabolic studies. This compound, a semisynthetic antimuscarinic agent, is primarily used for the treatment of gastrointestinal disorders. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This document details the synthesis of isotope-labeled this compound, experimental protocols for in vitro and in vivo metabolic studies, and analytical techniques for metabolite identification and quantification. The major metabolic pathways, including hydroxylation and ester hydrolysis, are discussed, and representative quantitative data are presented in structured tables. Furthermore, this guide includes detailed diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction to this compound and the Role of Isotope Labeling
This compound is a quaternary ammonium derivative of scopolamine that acts as a potent antagonist at muscarinic receptors, particularly the M3 subtype found in the smooth muscle of the gastrointestinal tract.[1] By blocking the action of acetylcholine, it effectively reduces muscle spasms and alleviates associated pain.[2]
Metabolic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Isotope labeling is a powerful technique used in these studies, where a stable or radioactive isotope is incorporated into the drug molecule.[3] This allows for the sensitive and specific tracking of the drug and its metabolites in biological systems.[4] Carbon-14 (¹⁴C) is a commonly used radioisotope for these studies due to its long half-life and the fact that carbon is a fundamental component of most drug molecules.[5] Deuterium (²H or D), a stable isotope of hydrogen, is also widely used to investigate metabolic pathways and can sometimes alter the rate of metabolism (the kinetic isotope effect), providing valuable mechanistic insights.
Synthesis of Isotope-Labeled this compound
The synthesis of isotope-labeled this compound can be achieved by incorporating an isotopic label into one of its precursors. A common strategy involves the use of labeled scopolamine or a labeled cyclopropylmethyl group.
Synthesis of [¹⁴C]-Cimetropium Bromide
A potential synthetic route for [¹⁴C]-Cimetropium Bromide involves the quaternization of scopolamine with [¹⁴C]-labeled cyclopropylmethyl bromide.
Step 1: Synthesis of [¹⁴C]-Cyclopropylmethyl Bromide
The synthesis can start from a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]-cyanide.
-
Reaction of [¹⁴C]-KCN with Epichlorohydrin: Potassium [¹⁴C]-cyanide is reacted with epichlorohydrin to form [¹⁴C]-cyclopropanecarbonitrile.
-
Reduction to [¹⁴C]-Cyclopropylmethanol: The nitrile is then reduced to the corresponding alcohol, [¹⁴C]-cyclopropylmethanol, using a suitable reducing agent like lithium aluminum hydride.
-
Bromination: Finally, [¹⁴C]-cyclopropylmethanol is converted to [¹⁴C]-cyclopropylmethyl bromide using a brominating agent such as phosphorus tribromide.
Step 2: Quaternization of Scopolamine
Scopolamine is reacted with the synthesized [¹⁴C]-cyclopropylmethyl bromide in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the quaternization of the tertiary amine of the scopolamine, yielding [¹⁴C]-Cimetropium Bromide. The product is then purified using techniques such as recrystallization or chromatography.
A schematic of this proposed synthesis is presented below.
Metabolic Pathways of this compound
In vitro studies using liver microsomes from various species have identified the primary metabolic pathways of this compound. These include:
-
Hydroxylation: This is the major metabolic pathway, occurring on the aromatic ring of the ester side-chain.
-
Ester Bond Hydrolysis: This is a minor metabolic pathway that cleaves the ester linkage, resulting in scopine N-cyclopropylmethyl bromide and tropic acid.
-
N-Demethylation: This has been observed as a minor pathway in some animal species (rat and hamster) and involves the removal of the methyl group from the bridgehead nitrogen.
The following diagram illustrates these metabolic transformations.
Experimental Protocols for Metabolic Studies
In Vitro Metabolism using Liver Microsomes
This protocol is designed to investigate the metabolic stability and identify the metabolites of isotope-labeled this compound in a controlled in vitro environment.
Materials:
-
Isotope-labeled this compound (e.g., [¹⁴C]-Cimetropium Bromide)
-
Liver microsomes (from human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Incubator/shaking water bath
-
Centrifuge
-
LC-MS/MS system
-
Scintillation counter (for radiolabeled compounds)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the isotope-labeled this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This also serves to precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites. For radiolabeled compounds, an aliquot of the supernatant can be analyzed by liquid scintillation counting to determine the total radioactivity.
The workflow for this in vitro experiment is depicted below.
In Vivo Metabolism and Pharmacokinetic Study
This protocol outlines a typical in vivo study in an animal model (e.g., rats) to determine the pharmacokinetic profile and excretion of isotope-labeled this compound and its metabolites.
Materials:
-
Isotope-labeled this compound
-
Test animals (e.g., Sprague-Dawley rats)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Surgical instruments for cannulation (if required for frequent blood sampling)
-
Centrifuge
-
LC-MS/MS system
-
Scintillation counter or accelerator mass spectrometer (for ¹⁴C)
Procedure:
-
Dosing: Administer a single dose of the isotope-labeled this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Centrifuge the blood to obtain plasma, which is then stored frozen until analysis.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
-
Sample Processing:
-
Plasma: Plasma samples can be subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then analyzed.
-
Urine: Urine samples can be centrifuged to remove any particulate matter and then analyzed directly or after dilution.
-
Feces: Feces samples are typically homogenized, and the drug and metabolites are extracted using a suitable solvent system.
-
-
Analysis:
-
Total Radioactivity: The total radioactivity in plasma, urine, and fecal homogenates is determined by liquid scintillation counting.
-
Metabolite Profiling: The plasma, urine, and fecal extracts are analyzed by LC-MS/MS to separate, identify, and quantify the parent drug and its metabolites.
-
The logical flow of this in vivo study is illustrated below.
Analytical Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and quantification of this compound and its metabolites in biological matrices.
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common and effective method.
-
Urine: "Dilute-and-shoot" is often sufficient, where the urine sample is simply diluted with the mobile phase before injection. For more complex urine matrices, solid-phase extraction (SPE) may be necessary.
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with a modifier like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of the quaternary ammonium compound this compound and its metabolites. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite.
Quantitative Data Presentation
The following tables present representative quantitative data that could be obtained from metabolic studies with isotope-labeled this compound. The values are illustrative and based on findings for structurally similar compounds and general principles of drug metabolism.
Table 1: In Vitro Metabolic Stability of [¹⁴C]-Cimetropium Bromide in Human Liver Microsomes
| Incubation Time (min) | % Parent Drug Remaining |
| 0 | 100 |
| 15 | 85 |
| 30 | 72 |
| 60 | 55 |
| 120 | 30 |
Table 2: Representative Pharmacokinetic Parameters of this compound and its Major Metabolites in Rat Plasma following a Single Intravenous Dose of [¹⁴C]-Cimetropium Bromide
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| This compound | 250 | 0.08 | 350 | 1.5 |
| Hydroxylated Metabolite | 80 | 0.5 | 200 | 2.5 |
| Ester Hydrolysis Product | 15 | 1.0 | 50 | 3.0 |
Table 3: Cumulative Excretion of Radioactivity in Rats following a Single Intravenous Dose of [¹⁴C]-Cimetropium Bromide (% of Administered Dose)
| Time Interval (h) | Urine | Feces | Total |
| 0-8 | 35 | 10 | 45 |
| 8-24 | 10 | 25 | 35 |
| 24-48 | 2 | 15 | 17 |
| Total (0-48) | 47 | 50 | 97 |
Table 4: Relative Abundance of this compound and its Metabolites in Rat Urine (0-24h) after a Single Intravenous Dose of [¹⁴C]-Cimetropium Bromide
| Compound | % of Total Radioactivity in Urine |
| This compound (unchanged) | 40 |
| Hydroxylated Metabolite | 50 |
| Ester Hydrolysis Products | 8 |
| Other Minor Metabolites | 2 |
Conclusion
The use of isotope-labeled this compound is indispensable for a thorough investigation of its metabolic fate. This technical guide has provided a framework for the synthesis of labeled compounds and detailed experimental protocols for both in vitro and in vivo metabolic studies. The identification of hydroxylation and ester hydrolysis as the main metabolic pathways, coupled with quantitative analysis of the parent drug and its metabolites, provides critical information for drug development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working to further characterize the ADME properties of this compound and other related quaternary ammonium compounds.
References
- 1. Pharmacokinetics of scopolamine during caesarean section: relationship between serum concentration and effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. II: Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cimetropium Bromide in In Vitro Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetropium bromide is a semi-synthetic quaternary ammonium derivative of scopolamine. It functions as a potent antimuscarinic agent, primarily used as an antispasmodic to treat gastrointestinal disorders such as irritable bowel syndrome (IBS).[1] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent in the smooth muscle of the gastrointestinal tract.[2] By blocking the action of acetylcholine, this compound inhibits smooth muscle contractions, thereby alleviating spasms and associated pain.[2][3]
In vitro organ bath experiments are a classical and indispensable pharmacological tool for characterizing the effects of drugs on isolated tissues. These assays allow for the determination of a drug's potency and mechanism of action in a controlled environment. This document provides a detailed protocol for conducting in vitro organ bath experiments to evaluate the pharmacological properties of this compound on isolated smooth muscle preparations, such as the guinea pig ileum or colon.
Quantitative Data Summary
The following table summarizes the reported pharmacological data for this compound from in vitro studies.
| Parameter | Value | Tissue/Preparation | Species | Agonist | Reference |
| pA2 | 7.41 - 7.82 | Isolated Colon | Human and Dog | Carbachol | [4] |
| Potency vs. Atropine | 5- to 10-fold lower | Isolated Colon | Human and Dog | Carbachol | |
| Antagonism Type | Competitive | Isolated Colon | Human and Dog | Carbachol |
Signaling Pathway of this compound Antagonism
This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to M3 muscarinic receptors on smooth muscle cells. This blockade prevents the activation of the Gq protein-coupled signaling cascade, which would otherwise lead to the production of inositol trisphosphate (IP3), subsequent release of intracellular calcium (Ca2+), and ultimately, smooth muscle contraction.
References
- 1. This compound, a new antispasmodic compound: pharmacology and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of antimuscarinic effect of this compound in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Note: Quantification of Cimetropium Bromide Using High-Performance Liquid Chromatography (HPLC)
Introduction
Cimetropium bromide is a semisynthetic quaternary ammonium compound and a derivative of scopolamine.[1][2] It functions as a potent antimuscarinic agent, primarily used as an antispasmodic for treating gastrointestinal disorders like irritable bowel syndrome (IBS).[1] By inhibiting acetylcholine-mediated contractions in the smooth muscle of the digestive tract, it effectively reduces spasms and alleviates abdominal pain.[1] Given its therapeutic importance, a reliable and accurate analytical method for the quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is simple, precise, and accurate, making it suitable for routine analysis.
Chemical Structure
-
IUPAC Name: [(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide[3]
-
Molecular Formula: C₂₁H₂₈BrNO₄
-
Molecular Weight: 438.36 g/mol
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A filtered and degassed mixture of 0.1% Trifluoroacetic acid in Water and Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% solution of Trifluoroacetic acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane filter. Prepare the mobile phase by mixing this aqueous TFA solution with Acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase. These will be used to construct the calibration curve.
3. Sample Preparation
-
For Bulk Drug: Accurately weigh about 10 mg of the this compound bulk drug, transfer it to a 100 mL volumetric flask, dissolve in and dilute to the mark with the mobile phase to get a concentration of 100 µg/mL.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer an amount of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject 20 µL of the prepared sample solution in triplicate.
-
Determine the concentration of this compound in the sample by interpolating the peak area from the calibration curve.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.
| Validation Parameter | Result |
| Linearity (µg/mL) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Specificity | No interference from common excipients |
| Robustness | The method is robust for minor changes in flow rate, mobile phase composition, and temperature. |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in both bulk and pharmaceutical dosage forms. The method is validated to be linear, accurate, precise, and specific. The short run time and simple mobile phase composition make it suitable for high-throughput analysis in a quality control setting.
References
Application Notes and Protocols for Cimetropium Bromide Stability Testing Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetropium bromide is a semisynthetic antimuscarinic agent derived from scopolamine. It is primarily used as an antispasmodor in the treatment of various gastrointestinal disorders. To ensure the quality, safety, and efficacy of a drug substance like this compound throughout its shelf life, rigorous stability testing is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing of new drug substances and products.
This document provides detailed application notes and protocols for conducting stability testing of this compound in accordance with ICH guidelines, with a particular focus on the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products". These protocols are intended to guide researchers and scientists in designing and executing robust stability studies, including long-term, accelerated, and forced degradation studies, and in developing a suitable stability-indicating analytical method.
Materials and Equipment
Reagents and Standards
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium dihydrogen phosphate, analytical grade
-
Orthophosphoric acid, analytical grade
-
Purified water (Milli-Q or equivalent)
Equipment
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath or oven for thermal degradation
-
UV lamp for photolytic degradation
Experimental Protocols
Stability Testing Protocol (ICH Q1A)
The purpose of formal stability testing is to establish a re-test period for the drug substance by evaluating its quality over time under the influence of various environmental factors.
3.1.1 Long-Term Stability Study
This study is designed to monitor the characteristics of the drug substance under the recommended storage conditions for the duration of the proposed re-test period.
| Storage Condition | Minimum Duration | Testing Frequency |
| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
3.1.2 Intermediate Stability Study
This study is conducted if a "significant change" occurs during the accelerated stability study. It is designed to evaluate the drug substance at a moderate storage condition.
| Storage Condition | Minimum Duration | Testing Frequency |
| 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
3.1.3 Accelerated Stability Study
This study is designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.
| Storage Condition | Minimum Duration | Testing Frequency |
| 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Definition of "Significant Change" for a Drug Substance: A significant change is defined as a failure to meet its specification.
Experimental Workflow for ICH Stability Testing
Caption: Workflow for ICH Stability Testing of this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify the likely degradation products, understand the degradation pathways, and to demonstrate the specificity of the stability-indicating analytical method.
3.2.1 Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to a suitable concentration for analysis.
3.2.2 Oxidative Degradation
-
Dissolve this compound in a solution of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute to a suitable concentration for analysis.
3.2.3 Photolytic Degradation
-
Expose a solid sample of this compound and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples at the end of the exposure period.
3.2.4 Thermal Degradation
-
Expose a solid sample of this compound to a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Analyze the sample at the end of the exposure period.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies of this compound.
Proposed Stability-Indicating Analytical Method
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)B: AcetonitrileGradient elution may be required to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Method Validation
The proposed analytical method must be validated according to ICH Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology". The validation parameters should include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Reporting
All quantitative data from the stability and forced degradation studies should be summarized in clearly structured tables for easy comparison and analysis.
Example Table for Long-Term Stability Data
| Test Parameter | Specification | Time Point (Months) | ||
| 0 | 3 | 6 | 9 | 12 |
| Appearance | White to off-white crystalline powder | |||
| Assay (%) | 98.0 - 102.0 | |||
| Degradation Product 1 (%) | ≤ 0.2 | |||
| Total Impurities (%) | ≤ 1.0 | |||
| Water Content (%) | ≤ 0.5 |
Example Table for Forced Degradation Data
| Stress Condition | Duration | Assay (%) | % Degradation | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation Products (%) | Mass Balance (%) |
| Control | - | 99.8 | - | ND | ND | ND | 100 |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 14.6 | 5.8 | 2.1 | 7.9 | 93.1 |
| 0.1 M NaOH, 60°C | 8 h | 80.5 | 19.3 | 9.1 | 4.5 | 13.6 | 94.1 |
| 3% H₂O₂, RT | 24 h | 92.1 | 7.7 | 3.2 | 1.0 | 4.2 | 96.3 |
| Thermal, 80°C | 72 h | 98.5 | 1.3 | 0.5 | ND | 0.5 | 99.0 |
| Photolytic | ICH Q1B | 97.9 | 1.9 | 0.8 | 0.3 | 1.1 | 99.0 |
| ND: Not Detected |
Conclusion
The stability of this compound is a critical quality attribute that must be thoroughly evaluated to ensure its safety and efficacy. The protocols outlined in this document provide a comprehensive framework for conducting stability testing in accordance with ICH guidelines. A systematic approach to forced degradation studies will facilitate the identification of potential degradation products and the development of a robust, stability-indicating analytical method. The proposed HPLC method serves as a starting point for method development and must be rigorously validated before its use in formal stability studies. Adherence to these guidelines will ensure the generation of high-quality stability data that is acceptable to regulatory authorities.
References
Application Notes and Protocols: Muscarinic Receptor Binding Assay Featuring Cimetropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Comprising five subtypes (M1-M5), these receptors are integral to the regulation of a myriad of physiological functions, making them significant targets for therapeutic intervention in a variety of diseases. Cimetropium bromide is a muscarinic receptor antagonist used in the treatment of gastrointestinal disorders, such as irritable bowel syndrome (IBS).[1][2] This document provides a detailed protocol for a muscarinic receptor binding assay using this compound as a test ligand, intended for researchers engaged in pharmacology and drug discovery.
Muscarinic Receptor Subtypes and Signaling Pathways
The five muscarinic receptor subtypes are coupled to distinct intracellular signaling pathways, primarily differentiated by their association with specific G proteins.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
The distinct signaling cascades initiated by each receptor subtype underscore the importance of developing subtype-selective ligands to achieve targeted therapeutic effects while minimizing off-target side effects.
Figure 1: Muscarinic Receptor Signaling Pathways.
This compound: A Muscarinic Antagonist
This compound acts as a competitive antagonist at muscarinic receptors.[1][3] This mechanism of action involves the reversible binding of the drug to the receptor's active site, thereby preventing acetylcholine from binding and initiating a cellular response. Its therapeutic efficacy in IBS is attributed to the relaxation of smooth muscle in the gastrointestinal tract.[2] While it is known to have a high affinity for muscarinic receptors, detailed public data on its specific affinity for each of the five subtypes (M1-M5) is limited. Available studies indicate an affinity (pA2) in the range of 7.41 to 7.82. One source suggests a high affinity for the M3 subtype, which is predominantly expressed in smooth muscle.
Binding Affinity of this compound
| Parameter | Value | Source Tissue/System |
| pA2 | 7.41 - 7.82 | Isolated colonic preparations |
| Affinity | 70 - 100 nM | Gastrointestinal smooth muscle membranes |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).
Materials and Reagents
-
Membrane Preparations: Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5). These can be from commercially available cell lines (e.g., CHO or HEK293 cells) stably transfected with the receptor of interest.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Reference Compound: Atropine (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.
-
Dilute the [3H]NMS in assay buffer to a final concentration that is close to its Kd value (typically 0.5-1.0 nM).
-
Thaw the membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.
-
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, [3H]NMS, and membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, [3H]NMS, a high concentration of atropine (e.g., 1-10 µM), and membrane preparation to designated wells.
-
Competitive Binding: Add assay buffer, diluted this compound, [3H]NMS, and membrane preparation to the remaining wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value, which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([3H]NMS).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Figure 3: Data Analysis Workflow.
Conclusion
This document provides a comprehensive guide for conducting a muscarinic receptor binding assay with this compound. The detailed protocol and workflows are designed to assist researchers in accurately determining the binding affinity of this compound and other test ligands. Understanding the specific interactions between a ligand and the various muscarinic receptor subtypes is crucial for the development of more selective and effective therapeutics.
References
Application Notes and Protocols: Electrophysiological Studies of Cimetropium Bromide on Isolated Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetropium bromide is a semisynthetic derivative of scopolamine and functions as a potent antimuscarinic agent.[1][2] It is primarily utilized as an antispasmodic to treat gastrointestinal disorders like Irritable Bowel Syndrome (IBS) by reducing smooth muscle contractions.[3][4] The principal mechanism of action for this compound is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is abundant in the smooth muscle of the gastrointestinal tract.[4] By blocking the binding of acetylcholine, this compound inhibits the signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation. While its primary action is receptor-mediated, some evidence suggests a direct myolytic effect, although the specific electrophysiological underpinnings of this are not extensively detailed in publicly available literature.
These application notes provide an overview of the known signaling pathways of this compound and offer detailed protocols for the electrophysiological investigation of its effects on isolated smooth muscle cells. Due to a scarcity of specific public data on this compound's direct ion channel interactions, this document also presents comparative data and methodologies from studies on otilonium bromide, another antispasmodic agent, to serve as a practical guide for experimental design.
Signaling Pathway of this compound
This compound's main role is to interrupt the signaling pathway initiated by acetylcholine on smooth muscle cells. The M3 muscarinic receptor, a Gq protein-coupled receptor, is the primary target. Activation of the M3 receptor by acetylcholine typically leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, collectively leading to an increase in intracellular calcium and smooth muscle contraction. This compound competitively blocks acetylcholine at the M3 receptor, thus inhibiting this contractile signaling cascade.
Data Presentation: Comparative Electrophysiological Effects
While specific patch-clamp data for this compound is limited, studies on otilonium bromide (OB), which also targets gastrointestinal smooth muscle, provide valuable insight into the potential ion channel interactions of antispasmodic compounds. OB has been shown to inhibit both L-type and T-type calcium channels.
Table 1: Inhibitory Effects of Otilonium Bromide on Calcium Channels This data is presented as a methodological example for designing similar studies for this compound.
| Channel Type | Preparation | Method | Key Findings | Reference |
| L-type Ca²⁺ Channels | Rat Colonic Smooth Muscle Cells | Perforated Patch-Clamp | Dose-dependent inhibition of inward current. | |
| Human Jejunal Smooth Muscle Cells | Whole-Cell Patch-Clamp | Inhibition of whole-cell currents by 88% at 9 µmol/L. | ||
| T-type Ca²⁺ Channels | HEK293 cells expressing CaV3.1, CaV3.2, and CaV3.3 | Whole-Cell Patch-Clamp | Reversible block of all T-type channels with IC50 values between 1 and 10 µmol/L. | |
| Human Cultured Smooth Muscle Cells | Calcium Imaging | Inhibition of nifedipine-resistant calcium transients with an IC50 of 17.5 µmol/L. |
Experimental Protocols
The following protocols provide a framework for investigating the electrophysiological effects of this compound on isolated smooth muscle cells.
Protocol 1: Isolation of Single Smooth Muscle Cells
This protocol is adapted from methodologies used for isolating gastrointestinal smooth muscle cells for patch-clamp studies.
Materials:
-
Tissue source (e.g., guinea pig ileum, rat colon)
-
Physiological salt solution (PSS) containing (in mM): 120 NaCl, 5.9 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 11.5 glucose, 1.2 NaH₂PO₄, 14.4 NaHCO₃, pH 7.4 when bubbled with 95% O₂ / 5% CO₂.
-
Low-Ca²⁺ solution: PSS with CaCl₂ omitted.
-
Enzyme solution: Low-Ca²⁺ solution containing papain (e.g., 1 mg/ml), bovine serum albumin (BSA, e.g., 1 mg/ml), and dithiothreitol (DTT, e.g., 1 mg/ml).
-
Collagenase solution: Low-Ca²⁺ solution containing collagenase (e.g., 1 mg/ml) and BSA (e.g., 1 mg/ml).
-
Petri dishes, fine forceps, dissection microscope, water bath, and centrifugation tubes.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the desired segment of the gastrointestinal tract (e.g., ileum or colon) and place it in ice-cold PSS.
-
Under a dissection microscope, carefully remove the mucosal and submucosal layers to isolate the smooth muscle layer.
-
Cut the muscle layer into small segments (approx. 2x5 mm).
-
Transfer the tissue to the enzyme solution and incubate at 37°C for a predetermined time (e.g., 15-20 minutes) to begin tissue digestion.
-
Replace the enzyme solution with the collagenase solution and continue incubation at 37°C for another set period (e.g., 10-15 minutes).
-
After digestion, transfer the tissue to a low-Ca²⁺ solution.
-
Gently triturate the tissue with a wide-bore pipette to release single smooth muscle cells.
-
Monitor the cell dispersion under a microscope. Cells should appear elongated and relaxed.
-
Allow the larger undigested tissue pieces to settle, then collect the supernatant containing the isolated cells.
-
Store the cells in a low-Ca²⁺ solution at 4°C for use within the same day.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for recording ion channel currents from isolated smooth muscle cells.
Materials:
-
Isolated smooth muscle cells from Protocol 1.
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 ATP-Mg, 0.5 GTP-Tris, pH adjusted to 7.2 with KOH. (Note: Solution composition can be varied to isolate specific currents, e.g., using CsCl to block K⁺ currents when studying Ca²⁺ channels).
-
This compound stock solution and perfusion system.
Procedure:
-
Plate the isolated cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking smooth muscle cell with the patch pipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
After establishing a stable gigaohm seal, apply a brief pulse of negative pressure to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply voltage-step protocols to elicit the ion currents of interest (e.g., step depolarizations to study voltage-gated Ca²⁺ or K⁺ channels).
-
Record baseline currents in the absence of the drug.
-
Apply this compound at various concentrations using the perfusion system and record the resulting changes in ion channel currents.
-
Analyze the data to determine the effect of this compound on channel kinetics, current amplitude, and to calculate parameters such as IC50.
Conclusion
This compound is an effective antispasmodic primarily acting through the blockade of M3 muscarinic receptors on smooth muscle cells. While its direct interaction with specific ion channels is not as well-documented as its receptor antagonism, the protocols and comparative data provided here offer a robust framework for investigating these potential secondary mechanisms. By employing techniques such as patch-clamp electrophysiology on isolated smooth muscle cells, researchers can further elucidate the complete pharmacological profile of this compound, contributing to a deeper understanding of its therapeutic effects and potentially identifying new applications in drug development.
References
Application Notes and Protocols for Cimetropium Bromide Testing in Animal Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits without any apparent structural or biochemical abnormalities. The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, visceral hypersensitivity, and altered gut motility.[1] Animal models that recapitulate these key features are crucial for the development and preclinical evaluation of novel therapeutics.
Cimetropium bromide is a semi-synthetic quaternary ammonium compound derived from scopolamine that acts as a potent antispasmodic agent.[2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, on gastrointestinal smooth muscle cells.[3][4] By blocking the action of acetylcholine, this compound inhibits smooth muscle contractions, thereby alleviating spasms and associated abdominal pain, which are hallmark symptoms of IBS.[3] This document provides detailed application notes and protocols for testing the efficacy of this compound in established animal models of IBS.
Mechanism of Action of this compound
This compound is an antimuscarinic agent that primarily targets M3 muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract. Acetylcholine released from enteric motor neurons binds to these receptors, initiating a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this interaction, resulting in smooth muscle relaxation and a reduction in gastrointestinal spasms.
Mechanism of this compound Action
Recommended Animal Models of Irritable Bowel Syndrome
For the preclinical evaluation of this compound, rodent models that exhibit both visceral hypersensitivity and altered colonic motility are recommended. The following models are well-established and relevant to the study of IBS.
Wrap Restraint Stress (WRS) Model in Rats
This model induces psychological stress, a key factor in the exacerbation of IBS symptoms. The stress leads to visceral hyperalgesia and increased fecal output, mimicking diarrhea-predominant IBS (IBS-D).
Post-Inflammatory Acetic Acid Model in Rats
This model is relevant for studying post-infectious IBS (PI-IBS). A mild colonic inflammation is induced, which resolves over time but leaves the animals with chronic visceral hypersensitivity.
Experimental Protocols
Protocol 1: Induction of Wrap Restraint Stress (WRS) in Rats
Objective: To induce a state of visceral hypersensitivity and increased colonic motility in rats through psychological stress.
Materials:
-
Male Wistar rats (200-250 g)
-
Restraint cages or a soft paper bandage
-
Standard rat chow and water
Procedure:
-
Acclimatize rats to the housing facility for at least one week before the experiment.
-
On the day of the experiment, individually restrain each rat by wrapping it in a soft paper bandage, securing the limbs and preventing body movement, while allowing for normal breathing. Alternatively, place rats in well-ventilated restraint cages.
-
Maintain the restraint for a period of 2 hours.
-
Immediately following the restraint period, proceed with the assessment of visceral hypersensitivity and colonic motility.
-
A control group of rats should be handled in the same manner but without being subjected to restraint.
Wrap Restraint Stress Workflow
Protocol 2: Induction of Post-Inflammatory Visceral Hypersensitivity with Acetic Acid in Rats
Objective: To induce a state of chronic visceral hypersensitivity in rats following a transient colonic inflammation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
4% Acetic Acid solution
-
Phosphate Buffered Saline (PBS)
-
Soft catheter
Procedure:
-
Acclimatize rats for at least one week.
-
Lightly anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Gently insert a soft catheter intra-rectally to a depth of 8 cm.
-
Slowly instill 1 mL of 4% acetic acid into the colon.
-
After 30 seconds, flush the colon with 1 mL of PBS to dilute the acetic acid.
-
Allow the rats to recover. The acute inflammation typically subsides within 7 days.
-
Assess visceral hypersensitivity on day 7 post-instillation, when the inflammation has resolved, but hypersensitivity persists.
-
A control group should receive a saline instillation instead of acetic acid.
Acetic Acid Model Workflow
Protocol 3: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)
Objective: To quantify visceral sensitivity by measuring the abdominal withdrawal reflex (AWR) in response to graded colorectal distension.
Materials:
-
Balloon catheter (e.g., 6 Fr Fogarty)
-
Pressure transducer and inflation system
-
Observation chambers with a mirrored base
Procedure:
-
Lightly sedate the rat and insert the balloon catheter into the distal colon (approximately 1 cm from the anus).
-
Allow the rat to acclimate in the observation chamber for at least 30 minutes.
-
Perform graded, phasic distensions of the balloon with air or water at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20-30 seconds per distension, with a rest period of at least 4 minutes between distensions.
-
Visually score the AWR for each distension according to a standardized scale (0-4). A score of 0 indicates no behavioral response, while a score of 4 represents a strong contraction of the abdominal muscles and lifting of the abdomen.
-
The visceromotor response can also be quantified by measuring the electromyographic (EMG) activity of the external oblique muscles.
Protocol 4: Assessment of Colonic Motility
Objective: To measure changes in colonic transit and motility.
Procedure:
-
Fecal Pellet Output: Following the induction of the IBS model (e.g., after the WRS period), place individual rats in clean cages and count the number of fecal pellets expelled over a defined period (e.g., 1-2 hours). In stress models, an increase in fecal pellet output is expected.
-
Gastrointestinal Transit: Administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage. At a predetermined time point, euthanize the animal and measure the distance traveled by the marker through the gastrointestinal tract.
Testing Protocol for this compound
Objective: To evaluate the efficacy of this compound in reducing visceral hypersensitivity and normalizing colonic motility in a rat model of IBS.
Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: IBS Model + Vehicle
-
Group 3: IBS Model + this compound (low dose)
-
Group 4: IBS Model + this compound (medium dose)
-
Group 5: IBS Model + this compound (high dose)
Procedure:
-
Induce an IBS-like state using either the WRS or acetic acid model.
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before the assessment of endpoints. The timing of administration should be based on the pharmacokinetic profile of the drug.
-
Assess visceral hypersensitivity using the colorectal distension protocol.
-
Assess colonic motility by measuring fecal pellet output.
-
Collect and analyze the data to determine the dose-dependent effects of this compound.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Visceral Hypersensitivity (Abdominal Withdrawal Reflex Score)
| Treatment Group | N | AWR Score at 20 mmHg (Mean ± SEM) | AWR Score at 40 mmHg (Mean ± SEM) | AWR Score at 60 mmHg (Mean ± SEM) | AWR Score at 80 mmHg (Mean ± SEM) |
| Vehicle Control | 8 | ||||
| IBS Model + Vehicle | 8 | ||||
| IBS Model + this compound (Low Dose) | 8 | ||||
| IBS Model + this compound (Medium Dose) | 8 | ||||
| IBS Model + this compound (High Dose) | 8 |
Table 2: Effect of this compound on Colonic Motility (Fecal Pellet Output)
| Treatment Group | N | Fecal Pellet Output (Number/hour, Mean ± SEM) |
| Vehicle Control | 8 | |
| IBS Model + Vehicle | 8 | |
| IBS Model + this compound (Low Dose) | 8 | |
| IBS Model + this compound (Medium Dose) | 8 | |
| IBS Model + this compound (High Dose) | 8 |
Table 3: In Vitro and In Vivo Pharmacological Data for this compound
| Parameter | Species | Preparation | Value |
| pA2 (Muscarinic Antagonism) | Human | Isolated Colon | 7.41 - 7.82 |
| pA2 (Muscarinic Antagonism) | Dog | Isolated Colon | 7.41 - 7.82 |
| ID50 (vs. Neostigmine-induced motility) | Dog | Conscious (in vivo) | 27.9 µg/kg (i.v.) |
Conclusion
The provided protocols outline a robust framework for the preclinical evaluation of this compound in validated animal models of Irritable Bowel Syndrome. By assessing both visceral hypersensitivity and colonic motility, researchers can gain valuable insights into the therapeutic potential of this compound for the treatment of IBS. The successful implementation of these models will contribute to a better understanding of the drug's mechanism of action and its efficacy in alleviating the key symptoms of this complex disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Cold-restraint stress increases rat fecal pellet output and colonic transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Optimization of Cimetropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent muscarinic receptor antagonist, primarily targeting the M3 subtype, to inhibit acetylcholine-mediated smooth muscle contractions in the gastrointestinal (GI) tract.[2][3] This antispasmodic action makes it a therapeutic candidate for conditions such as irritable bowel syndrome (IBS).[1] These application notes provide a summary of preclinical data and detailed protocols to guide the optimization of this compound dosage in animal models.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
This compound exerts its primary effect by competitively blocking M3 muscarinic acetylcholine receptors on smooth muscle cells of the GI tract.[2] The binding of acetylcholine to M3 receptors, which are coupled to Gq proteins, typically initiates a signaling cascade that leads to smooth muscle contraction. This compound's antagonism of this pathway results in smooth muscle relaxation and alleviation of spasms.
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling cascade leading to smooth muscle contraction and its inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize key pharmacodynamic, pharmacokinetic, and toxicological data for this compound from various preclinical animal models.
Table 1: Pharmacodynamic Efficacy
| Animal Model | Assay | Route | Dose Range | Endpoint | Result | Reference(s) |
| Dog | Neostigmine-induced colonic motility | IV | 10-100 µg/kg | Inhibition of motor response | ID₅₀: 27.9 µg/kg | |
| Guinea Pig | Acetylcholine-induced ileum contraction | In vitro | N/A | Inhibition of contraction | Potent antimuscarinic effect | |
| Rat | Charcoal meal transit | Oral | 250 mg/kg | Inhibition of GI transit | Effective inhibition (qualitative) |
Table 2: Pharmacokinetic Parameters
| Animal Model | Route | Dose | Cmax | Tmax | AUC | t½ (half-life) | Reference(s) |
| Rat | Oral | 250 mg/kg | Data not available | ~1-2 hours (estimated from graph) | Data not available | Data not available | |
| Dog | IV | N/A | Data not available | Data not available | Data not available | Data not available | N/A |
Note: Comprehensive pharmacokinetic data for this compound in common preclinical animal models is limited in the public domain. The data for rats is estimated from a graphical representation.
Table 3: Acute Toxicity
| Animal Model | Route | LD₅₀ | Reference(s) |
| Rat | Oral | > 5000 mg/kg | |
| Mouse | Oral | Data not available | N/A |
| Mouse | IV | Data not available | N/A |
Experimental Protocols
Experimental Workflow: Pharmacodynamic Evaluation
Caption: Workflow for evaluating the in vivo pharmacodynamic effect of this compound on gastrointestinal transit.
Protocol 1: Charcoal Meal Gastrointestinal Transit Test in Rats
This protocol is a synthesized method based on standard procedures for evaluating the effect of a test compound on gastrointestinal motility.
1. Animals and Acclimatization:
-
Use male Wistar rats (200-250 g).
-
Acclimatize animals for at least 7 days prior to the experiment with a standard 12-hour light/dark cycle and free access to food and water.
2. Fasting:
-
Fast the rats for 18 hours before the experiment, with free access to water.
3. Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the desired dose of this compound or vehicle orally via gavage.
4. Charcoal Meal Preparation and Administration:
-
Prepare a 10% charcoal suspension in a 5% aqueous solution of gum acacia.
-
60 minutes after drug administration, administer 1 mL of the charcoal meal to each rat orally via gavage.
5. Sample Collection:
-
20-30 minutes after charcoal meal administration, euthanize the rats by an approved method (e.g., CO₂ asphyxiation).
-
Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction.
6. Measurement and Data Analysis:
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal.
-
Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Calculate the percent inhibition for the drug-treated groups compared to the vehicle control group.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a preclinical intravenous pharmacokinetic study of this compound.
Protocol 2: Intravenous Pharmacokinetic Study in Dogs
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound following intravenous administration in dogs.
1. Animals and Preparation:
-
Use healthy adult beagle dogs of either sex.
-
Fast the dogs overnight prior to the study, with free access to water.
-
On the day of the study, place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood collection.
2. Drug Administration:
-
Prepare a sterile solution of this compound for intravenous injection.
-
Administer the desired dose as an intravenous bolus over a short period (e.g., 1-2 minutes).
3. Blood Sampling:
-
Collect blood samples (e.g., 2 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
4. Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
5. Bioanalytical Method (adapted from human plasma analysis):
-
Sample Preparation: Perform a liquid-liquid extraction of the plasma samples with a suitable organic solvent (e.g., dichloromethane).
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase HPLC column.
-
Employ an isocratic mobile phase, for example, 10 mM ammonium formate buffer-methanol (19:81, v/v), adjusted to pH 4.0 with formic acid.
-
Utilize a tandem mass spectrometer with positive ion electrospray ionization (ESI-MS/MS).
-
Monitor the appropriate mass-to-charge ratio (m/z) transitions for this compound and an internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of this compound in the plasma samples.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Conclusion
The provided data and protocols offer a framework for the preclinical evaluation and dosage optimization of this compound. The potent antimuscarinic activity observed in various animal models supports its therapeutic potential as an antispasmodic agent. However, the limited availability of comprehensive pharmacokinetic data across different species highlights a key area for further investigation to establish robust dose-response relationships and to inform the design of future clinical trials. The detailed protocols provided herein can serve as a starting point for conducting these essential preclinical studies.
References
In Vivo Evaluation of Cimetropium Bromide's Spasmolytic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent antispasmodic agent, primarily utilized in the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as Irritable Bowel Syndrome (IBS).[1][2][3] The spasmolytic effect of this compound is attributed to its action as a competitive antagonist of muscarinic acetylcholine receptors, with a high affinity for the M3 subtype located on the surface of smooth muscle cells in the gastrointestinal tract.[2] By blocking the binding of acetylcholine, a neurotransmitter that mediates muscle contraction, this compound effectively reduces muscle contractions and spasms, thereby alleviating associated symptoms like abdominal pain and cramping.
These application notes provide detailed protocols for the in vivo evaluation of this compound's spasmolytic activity, offering standardized methods for preclinical assessment in animal models. The included protocols are designed to be reproducible and provide quantifiable endpoints to determine the efficacy of this compound and other potential spasmolytic agents.
Mechanism of Action: Signaling Pathway
This compound exerts its spasmolytic effect by competitively inhibiting the M3 muscarinic acetylcholine receptor in gastrointestinal smooth muscle cells. This antagonism prevents the downstream signaling cascade that leads to muscle contraction.
Quantitative Data Summary
The following tables summarize the quantitative data on the spasmolytic activity of this compound from in vivo studies.
Table 1: Efficacy of this compound in a Neostigmine-Induced Colonic Motility Model in Dogs
| Parameter | This compound | Atropine |
| ID₅₀ (µg/kg, i.v.) | 27.9 | 8.8 |
| Dose Range (µg/kg, i.v.) | 10 - 100 | Not Reported |
| Effect on Tonic Component | Significant decrease at doses as low as 10 µg/kg | Not Reported |
| Effect on Phasic Component | Affected at higher doses | Not Reported |
Table 2: Effect of this compound on Intraluminal Distension-Induced Colonic Motility in Dogs
| Treatment | Dose Range (µg/kg, i.v.) | Outcome |
| This compound | 3 - 100 | Inhibition of motor activity |
Experimental Protocols
Detailed methodologies for key in vivo experiments to evaluate the spasmolytic activity of this compound are provided below. These protocols are primarily designed for rodent models, which are commonly used in preclinical drug development.
Protocol 1: Castor Oil-Induced Diarrhea and Intestinal Motility in Mice
This model is used to assess the antidiarrheal and antimotility effects of a test compound. Castor oil induces diarrhea by increasing intestinal fluid secretion and motility.
Experimental Workflow:
Materials:
-
Male or female Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., normal saline, distilled water)
-
Castor oil
-
Standard drug (e.g., Loperamide, 3 mg/kg)
-
Oral gavage needles
-
Cages with blotting paper lining the floor
Procedure:
-
Fast the mice for 18-24 hours before the experiment, with free access to water.
-
Divide the animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Loperamide)
-
Group III, IV, V: this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Administer the respective treatments (vehicle, loperamide, or this compound) orally or intraperitoneally.
-
One hour after treatment, administer 0.5 mL of castor oil orally to each mouse.
-
Place each mouse in an individual cage lined with blotting paper.
-
Observe the animals for 4 hours and record the following parameters:
-
Onset of diarrhea: Time taken for the first diarrheal dropping to appear.
-
Number of wet feces: Count the number of characteristic wet and unformed stools.
-
Total fecal output: Weigh the total fecal matter produced by each animal.
-
-
Calculate the percentage inhibition of diarrhea for each treatment group compared to the control group.
For Intestinal Transit (Charcoal Meal Test):
-
Follow steps 1-4 as above in a separate cohort of animals.
-
Thirty minutes after castor oil administration, administer a charcoal meal (10% charcoal suspension in 5% gum acacia) orally.
-
One hour after the charcoal meal administration, sacrifice the animals by cervical dislocation.
-
Carefully dissect the abdomen and excise the small intestine from the pylorus to the ileo-caecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal marker.
-
Express the intestinal transit as a percentage of the total length of the small intestine.
-
Calculate the percentage inhibition of intestinal transit for each treatment group compared to the control group.
Protocol 2: Acetylcholine-Induced Writhing (Visceral Pain) Model in Mice
This model assesses the ability of a compound to inhibit visceral pain and smooth muscle contractions induced by acetylcholine. The number of abdominal writhes is a quantifiable measure of visceral nociception.
Experimental Workflow:
Materials:
-
Male or female Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., normal saline)
-
Acetylcholine chloride
-
Standard drug (e.g., Atropine)
-
Injection syringes and needles
-
Observation chambers
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before the test.
-
Divide the animals into experimental groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Atropine)
-
Group III, IV, V: this compound at different doses
-
-
Administer the respective treatments (vehicle, atropine, or this compound) intraperitoneally or orally.
-
After a suitable pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject acetylcholine intraperitoneally to induce writhing.
-
Immediately after the acetylcholine injection, place each mouse in an individual observation chamber.
-
Record the following parameters over a 10-20 minute observation period:
-
Latency to the first writhe: The time from acetylcholine injection to the first abdominal constriction.
-
Total number of writhes: A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.
-
-
Calculate the percentage inhibition of writhing for each treatment group compared to the control group.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for the in vivo evaluation of this compound's spasmolytic activity. The castor oil-induced diarrhea and acetylcholine-induced writhing models are valuable tools for assessing the efficacy of potential antispasmodic agents in preclinical settings. The quantitative data presented can serve as a benchmark for comparative studies. By employing these standardized protocols, researchers can obtain reliable data to support the development of novel therapies for gastrointestinal motility disorders.
References
- 1. Development of Antispasmodics for Gastrointestinal Diseases - Ace Therapeutics [acetherapeutics.com]
- 2. An in vivo procedure for estimating spasmolytic activity in the rat by measuring smooth muscle contractions to topically applied acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
Cimetropium Bromide: Application in the Study of Urinary Tract Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cimetropium bromide is a semi-synthetic quaternary ammonium derivative of scopolamine. It functions as a potent antimuscarinic agent, exhibiting effective antispasmodic properties.[1][2] While extensively studied for its therapeutic potential in gastrointestinal disorders, its application in studying the smooth muscle of the urinary tract, including the detrusor muscle of the bladder and the ureters, is a valuable area of research. This document provides a comprehensive overview of the application of this compound in this context, including its mechanism of action, relevant quantitative data from related smooth muscle studies, and detailed experimental protocols.
Mechanism of Action in Urinary Tract Smooth Muscle
The contraction of urinary tract smooth muscle is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh acts on muscarinic receptors located on the surface of smooth muscle cells to initiate a signaling cascade that leads to muscle contraction.
This compound exerts its effect by acting as a competitive antagonist at these muscarinic receptors.[3] By blocking the binding of ACh, it effectively inhibits the downstream signaling pathways that lead to smooth muscle contraction, resulting in muscle relaxation.
The predominant muscarinic receptor subtypes in the human detrusor muscle are the M2 and M3 receptors. While M2 receptors are more numerous, the M3 subtype is considered the primary mediator of direct smooth muscle contraction. This compound's antagonism at these receptors, particularly M3, is the basis for its relaxant effect on the urinary bladder.
Signaling Pathways in Urinary Tract Smooth Muscle Contraction and Inhibition by this compound
The binding of acetylcholine to M3 muscarinic receptors on urinary tract smooth muscle cells initiates a G-protein coupled signaling cascade. This primarily involves the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Additionally, the RhoA/Rho-kinase (ROCK) pathway can contribute to myofilament calcium sensitization, further promoting contraction.
This compound, by blocking the M3 receptor, prevents the initiation of this entire cascade, thereby inhibiting smooth muscle contraction and promoting relaxation.
References
Troubleshooting & Optimization
Improving Cimetropium Bromide solubility in physiological buffers
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for improving the solubility of Cimetropium Bromide in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in physiological buffers like PBS?
There appears to be conflicting data regarding the aqueous solubility of this compound. One supplier reports a high solubility of 100 mg/mL (228.12 mM) in PBS, although it may require sonication to achieve.[1] Conversely, another database predicts a very low water solubility of 0.0014 mg/mL.[2] This discrepancy may arise from differences in the solid-state form of the compound (e.g., crystalline vs. amorphous), the presence of impurities, or the specific conditions of the buffer (pH, ionic strength). Researchers should empirically determine the solubility for their specific batch of this compound as a first step.
Q2: My this compound is not dissolving completely, even with vortexing. What should I do?
Incomplete dissolution is a common issue. This compound is a quaternary ammonium compound.[3] While generally more soluble than their tertiary amine counterparts, issues can still arise.
-
Initial Steps: Gentle heating and/or ultrasonication can aid dissolution if precipitation or phase separation occurs.[1]
-
Particle Size: The dissolution rate is directly related to the particle size and surface area.[4] If the powder is aggregated, it will dissolve slowly. Ensure you are starting with a fine, non-clumped powder.
-
pH Check: Verify the pH of your physiological buffer. Although this compound is a quaternary salt, the pH of the microenvironment around the dissolving particles can influence solubility.
Q3: The compound dissolved initially but then precipitated after dilution or standing. What is the cause?
This phenomenon is often due to the formation of a supersaturated solution that is thermodynamically unstable. This can happen when using co-solvents or other solubilization aids. Upon dilution into an aqueous buffer, the concentration of the solubilizing agent decreases, causing the drug to crash out of the solution. Using stabilizing excipients or preparing the solution directly in the final buffer at the desired concentration can mitigate this.
Q4: What are the primary strategies to improve the solubility of this compound for in vitro experiments?
For laboratory-scale experiments, the following strategies are recommended, starting with the simplest methods:
-
pH Adjustment: Ensure the buffer pH is optimal. For ionizable drugs, adjusting the pH can significantly increase solubility.
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can substantially increase the solubility of poorly soluble compounds. Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Complexation: Cyclodextrins are widely used excipients that form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from water and increasing solubility.
Q5: Can I use co-solvents like DMSO or ethanol? What are the potential issues?
Yes, co-solvents are a common and effective approach. However, it is critical to consider their potential impact on your experiment.
-
Cell Viability: Organic solvents like DMSO and ethanol can be toxic to cells, even at low concentrations. It is crucial to determine the maximum tolerable solvent concentration for your specific cell line or assay.
-
Assay Interference: Solvents can interfere with experimental assays, for example, by denaturing proteins or interacting with detection reagents.
-
Precipitation: As mentioned in Q3, dilution of a drug stock prepared in 100% organic solvent into an aqueous buffer can cause precipitation. It is often better to use a mixture of the co-solvent and buffer.
Troubleshooting Guide: this compound Dissolution
| Problem | Possible Cause | Recommended Solution |
| Powder does not wet or clumps in buffer. | Poor wettability of the drug powder; static electricity. | Add a small amount of a wetting agent (e.g., a trace of surfactant like Tween® 80). Pre-wet the powder with a small volume of a suitable co-solvent before adding the bulk buffer. |
| Incomplete dissolution at the target concentration. | Target concentration exceeds the intrinsic solubility in the chosen buffer. | 1. Use gentle heating or sonication.2. Re-evaluate the required concentration. 3. Employ a solubility enhancement technique (see Protocols section). |
| Solution is cloudy or hazy. | Formation of fine, undissolved particles or a colloidal suspension. | 1. Filter the solution through a 0.22 µm syringe filter to remove particulates. 2. Increase the amount of solubilizing agent (co-solvent, cyclodextrin). |
| Precipitation occurs over time or upon storage. | Solution is supersaturated and unstable; degradation of the compound. | 1. Prepare fresh solutions before each experiment.2. Include stabilizing excipients like polymers (e.g., HPMC).3. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation. |
| Variability in results between experiments. | Inconsistent solution preparation; precipitation in working solutions. | 1. Standardize the solution preparation protocol (see below). 2. Visually inspect all solutions for precipitation before use. 3. Prepare a single, large batch of stock solution for the entire set of experiments if stability allows. |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈BrNO₄ | |
| Molar Mass | 438.36 g/mol | |
| Classification | Quaternary ammonium compound, Muscarinic antagonist | |
| Reported Solubility (PBS) | 100 mg/mL (228.12 mM) | |
| Predicted Water Solubility | 0.0014 mg/mL |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the solvent system, increasing the solubility of lipophilic compounds. | Simple, effective for significant solubility increase. | Potential for solvent toxicity/assay interference; risk of precipitation upon dilution. |
| pH Adjustment | Increases the fraction of the ionized form of a drug, which is typically more soluble. | Very effective for ionizable drugs; simple to implement. | Only applicable to ionizable compounds; may not be suitable if the assay is pH-sensitive. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility. | Effective at low concentrations; can also improve membrane permeability. | Can interfere with cell membranes and certain assays; potential for toxicity. |
| Complexation (Cyclodextrins) | The drug molecule fits into the hydrophobic cavity of the cyclodextrin, forming a soluble complex. | Low toxicity; high efficiency; can also improve drug stability. | Can be expensive; may have a saturable effect; potential for competitive displacement. |
| Solid Dispersions | The drug is dispersed in a carrier (often a polymer) at a molecular level, preventing crystallization. | Significant increase in dissolution rate and solubility. | Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion). |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution in PBS
This protocol is based on supplier data suggesting high solubility with physical assistance.
-
Objective: To prepare a 10 mg/mL stock solution of this compound in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Materials:
-
This compound powder
-
Sterile PBS (pH 7.4)
-
Sterile, conical tube
-
Calibrated balance, vortex mixer, and bath sonicator
-
-
Methodology:
-
Weigh 10 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 800 µL of PBS (pH 7.4) to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator can be slightly warmed (e.g., 37°C) to aid dissolution.
-
Visually inspect the solution. If particles are still present, repeat vortexing and sonication.
-
Once fully dissolved, add PBS to a final volume of 1.0 mL.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Prepare fresh or aliquot and store at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Solubility Enhancement using a Co-solvent (PEG 400)
This protocol uses a common, low-toxicity co-solvent to enhance solubility.
-
Objective: To prepare a this compound stock solution at a higher concentration using a co-solvent system.
-
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Deionized water or desired buffer
-
-
Methodology:
-
Determine the desired final concentration and the maximum allowable co-solvent percentage in your experiment (e.g., 1% PEG 400).
-
Prepare the vehicle solution. For a 10% PEG 400 vehicle, mix 1 part PEG 400 with 9 parts deionized water or buffer.
-
Weigh the required amount of this compound.
-
Add a small amount of pure PEG 400 to the powder to form a paste or slurry. This helps to wet the compound.
-
Gradually add the remaining vehicle solution while continuously vortexing until the final volume is reached.
-
Use gentle warming or sonication if needed to achieve full dissolution.
-
This stock can then be diluted into the final assay buffer, ensuring the final PEG 400 concentration remains below the determined toxicity/interference threshold.
-
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol uses a cyclodextrin to form an inclusion complex and improve aqueous solubility.
-
Objective: To improve the solubility and stability of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Desired physiological buffer (e.g., PBS)
-
-
Methodology:
-
Prepare a solution of HP-β-CD in the desired buffer. A concentration of 10-20% (w/v) is a good starting point. Stir until the cyclodextrin is fully dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a common starting point.
-
Seal the container and allow it to stir at room temperature for 24-48 hours to allow for complex formation to reach equilibrium.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
The concentration of the solubilized drug in the filtrate should be determined analytically (e.g., by HPLC-UV).
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complex formation.
References
Technical Support Center: Cimetropium Bromide Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis and identification of cimetropium bromide degradation products. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, a substituted quaternary ammonium compound with an ester linkage derived from scopolamine, this compound is susceptible to degradation primarily through hydrolysis of the ester bond. This can be accelerated under acidic or basic conditions. Other potential degradation pathways include oxidation, photolysis, and thermal decomposition, although specific degradation products from these pathways are not extensively documented in publicly available literature.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation is expected to occur at the ester linkage.
-
Hydrolytic Degradation: Under aqueous conditions, especially at non-neutral pH, the ester bond is likely to cleave, yielding Tropic Acid and N-cyclopropylmethyl scopolamine bromide.
-
Oxidative Degradation: While specific oxidative degradation products are not well-documented, potential sites of oxidation include the aromatic ring of the tropic acid moiety and the tertiary amine.
-
Photolytic and Thermal Degradation: The stability of this compound under light and heat stress would need to be determined through forced degradation studies. Degradation could involve complex reactions, including further breakdown of the primary hydrolytic degradation products.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS), is the most appropriate technique.[1][2][3] This allows for the separation, identification, and quantification of the parent drug and its degradation products in a single analysis. Due to the polar nature of this compound and its potential degradation products, a reversed-phase HPLC method with a suitable ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be necessary for optimal separation.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the analysis of this compound.
HPLC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for this compound | This compound is a quaternary ammonium compound, which can interact with residual silanols on the HPLC column packing material. | - Use a base-deactivated column.- Add a competing amine (e.g., triethylamine) to the mobile phase.[2]- Adjust the mobile phase pH to suppress silanol ionization (typically pH > 7, column permitting).- Consider using a column with a different stationary phase (e.g., polymer-based or HILIC). |
| Inconsistent retention times | - Fluctuations in mobile phase composition or pH.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Use a guard column to protect the analytical column.- Check for leaks in the HPLC system. |
| Co-elution of degradation products | The current chromatographic conditions are not providing sufficient resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH).- Try a different column with a different selectivity.- Adjust the flow rate. |
| Low sensitivity for degradation products | - Degradation products are present at very low concentrations.- The detection wavelength is not optimal for the degradation products. | - Use a more sensitive detector, such as a mass spectrometer (MS).- Optimize the injection volume.- If using UV detection, analyze the UV spectra of the degradation products to determine their maximum absorbance wavelength. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This protocol is a starting point and should be optimized and validated for your specific application. It is based on methods used for the analysis of similar compounds like scopolamine and its derivatives.[1]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or similar) |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-60% B20-25 min: 60% B25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Forced Degradation Study Protocol
To generate degradation products and assess the stability-indicating nature of the analytical method, the following stress conditions can be applied to a solution of this compound (e.g., 1 mg/mL in a suitable solvent).
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat with 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | Treat with 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat at 80 °C for 48 hours (in solid state and in solution). |
| Photolytic Degradation | Expose to UV light (254 nm) and visible light for an extended period (e.g., 7 days). |
Note: Samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted with the mobile phase before injection into the HPLC system. A control sample (unstressed) should also be analyzed.
Visualizations
References
Technical Support Center: Overcoming Cimetropium Bromide Interference in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential analytical interference caused by Cimetropium Bromide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a semi-synthetic derivative of scopolamine and belongs to the class of quaternary ammonium compounds (QACs).[1] Its structure, featuring a permanently positive charge and lipophilic regions, gives it surfactant-like properties.[2][3] These properties can lead to non-specific binding to various surfaces, proteins, and other macromolecules, which may interfere with a range of analytical assays.[4][5]
Q2: What types of assays are potentially affected by this compound interference?
Given its chemical nature, this compound could potentially interfere with:
-
Immunoassays (e.g., ELISA): Its surfactant properties and positive charge might lead to non-specific binding to antibodies, antigens, or the microplate surface, causing either falsely high or low signals.
-
Enzymatic Assays: As a quaternary ammonium compound, it could denature enzymes or compete for active sites, thereby inhibiting the enzymatic reaction and leading to inaccurate measurements of enzyme activity or substrate concentration.
-
High-Performance Liquid Chromatography (HPLC): this compound can exhibit strong adsorption to surfaces, which may result in carry-over between samples. It can also cause matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement of the analyte of interest.
-
Spectrophotometric Assays: While less common, high concentrations of this compound might interfere with colorimetric reactions through non-specific interactions with reagents.
Q3: What are the common signs of this compound interference in my results?
Common indicators of interference include:
-
Poor reproducibility of results between replicate samples.
-
Non-linear dilution tests.
-
Discrepancies between results obtained from different assay methods.
-
Unexpectedly high background signals or low signal-to-noise ratios.
-
In chromatographic analysis, you might observe peak tailing, ghost peaks, or inconsistent peak areas for your analyte of interest.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in an Immunoassay (ELISA)
Potential Cause: Non-specific binding of this compound to assay components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay interference.
Detailed Steps:
-
Modify Buffer Composition: Increasing the ionic strength of your assay and wash buffers can help disrupt electrostatic interactions. Adding a non-ionic surfactant like Tween-20 can block non-specific binding sites.
-
Sample Pre-treatment: Implement a sample cleanup step to remove this compound before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
-
Assay Optimization: If the issue persists, consider testing different antibody pairs that may be less susceptible to interference or explore alternative assay formats (e.g., competitive vs. sandwich ELISA).
Issue 2: Reduced signal or complete inhibition in an Enzymatic Assay
Potential Cause: this compound directly inhibiting the enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic assay interference.
Detailed Steps:
-
Confirm Interference: A spike-and-recovery experiment will help quantify the extent of the interference.
-
Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can lower the this compound concentration to a non-interfering level.
-
Sample Cleanup: For complex matrices, a protein precipitation step followed by Solid-Phase Extraction (SPE) can effectively remove both proteins and the interfering compound.
Issue 3: Poor peak shape and carryover in HPLC analysis
Potential Cause: Adsorption of the cationic this compound to active sites on the column and in the HPLC system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC interference.
Detailed Steps:
-
Mobile Phase Optimization: Adjusting the mobile phase pH can reduce the interaction of the cationic this compound with negatively charged silanol groups on the silica-based column. Adding a competing base like triethylamine can also passivate these active sites.
-
Column Selection: Consider using an end-capped column or a column with a different stationary phase that is less prone to secondary interactions with basic compounds.
-
System Cleaning: To address carryover, implement a strong needle wash solution and sufficient wash cycles between injections.
Data Presentation: Efficacy of Mitigation Strategies
The following table summarizes the potential effectiveness of various troubleshooting steps. The quantitative data presented is illustrative to demonstrate the expected improvements.
| Assay Type | Problem | Mitigation Strategy | Analyte Recovery/Signal Improvement (Illustrative) |
| Immunoassay | High Background | Addition of 0.05% Tween-20 to wash buffer | Background signal reduced by 50-70% |
| Immunoassay | Low Signal | Solid-Phase Extraction (SPE) of sample | Analyte recovery increased from 60% to >95% |
| Enzymatic Assay | Inhibition | 1:10 Sample Dilution | Enzyme activity restored to >90% of expected |
| HPLC | Peak Tailing | Addition of 0.1% Triethylamine to mobile phase | Tailing factor reduced from >2.0 to <1.2 |
| LC-MS/MS | Ion Suppression | SPE followed by chromatographic separation | Analyte signal intensity increased by 2-5 fold |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound from Biological Samples
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Sample (e.g., plasma, urine) containing the analyte of interest and this compound
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove weakly bound interferents. Follow with a wash of 1 mL of methanol to remove lipophilic interferents.
-
Elution: Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol. This compound, being a strong cation, will be retained on the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the appropriate mobile phase or assay buffer.
Protocol 2: HPLC Mobile Phase Optimization to Reduce Peak Tailing
This protocol provides a starting point for optimizing your chromatographic method.
Initial Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
Optimized Mobile Phase:
-
A: 0.1% Formic acid and 0.1% Triethylamine in water
-
B: Acetonitrile
Procedure:
-
Prepare the optimized aqueous mobile phase (A) by adding both formic acid and triethylamine.
-
Equilibrate the HPLC system and column with the new mobile phase for at least 30 minutes.
-
Inject a standard of your analyte and a sample containing this compound.
-
Compare the peak shape (tailing factor) and retention time of your analyte with the results from the initial mobile phase.
-
Further adjustments to the concentration of triethylamine may be necessary to achieve optimal peak shape.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome potential analytical interference from this compound, ensuring the accuracy and reliability of their experimental data.
References
- 1. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cimetropium Bromide concentration for in vitro cell culture studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Cimetropium Bromide in in vitro cell culture studies. The following information is structured to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a semi-synthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] Its primary action is to block the binding of acetylcholine, a neurotransmitter, to these receptors, thereby inhibiting the downstream signaling pathways that lead to smooth muscle contraction.[4][5] this compound shows a high affinity for the M3 subtype of muscarinic receptors, which are predominantly found in the smooth muscle of the gastrointestinal tract.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is readily soluble in water. For in vitro experiments, it is advisable to prepare a concentrated stock solution in sterile, purified water.
-
Solubility: 50 mg/mL (114.06 mM) in water.
-
Storage of Stock Solution: Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What is a recommended starting concentration for in vitro cell culture experiments?
Currently, there is limited published data on the optimal concentration of this compound for various monolayer cell culture applications such as cytotoxicity or proliferation assays. The effective concentrations reported in the literature are primarily from studies on isolated smooth muscle tissue, with affinity values (pA2) ranging from 7.41 to 7.82.
For initial experiments in a new cell line, it is recommended to perform a dose-response study to determine the optimal concentration for your specific assay. A suggested starting range would be from 1 µM to 100 µM.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability
-
Possible Cause 1: Cytotoxicity of this compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or WST-1 assay) to determine the IC50 value of this compound for your specific cell line. This will help you identify a non-toxic working concentration.
-
-
Possible Cause 2: Contamination of Stock Solution.
-
Solution: Ensure that the stock solution was prepared using sterile water and filtered through a 0.22 µm filter. Culture a small amount of the stock solution in sterile, antibiotic-free medium to check for microbial growth.
-
-
Possible Cause 3: Instability in Culture Medium.
-
Solution: While this compound is stable as a stock solution, its stability in complex cell culture media over long incubation periods is not well-documented. Consider preparing fresh media with this compound for each experiment, especially for long-term studies.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause 1: Cell Line Heterogeneity.
-
Solution: Cell lines can exhibit genetic and phenotypic drift over time, which can affect their response to drugs. Ensure you are using a consistent passage number of your cell line for all experiments. Regularly authenticate your cell line.
-
-
Possible Cause 2: Inaccurate Pipetting of Concentrated Stock.
-
Solution: Due to the high concentration of the stock solution, small pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and perform serial dilutions to reach your final working concentrations.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Some compounds can interact with components in the cell culture medium, such as serum proteins, which can affect their bioavailability. If you observe precipitation or unexpected color changes in the medium after adding this compound, consider using a serum-free medium or a different basal medium.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 100 µM. Include a vehicle control (medium only).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from cytotoxicity assays) for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solvent | Water | |
| Solubility | 50 mg/mL (114.06 mM) | |
| Stock Solution Storage | -80°C for 6 months | |
| -20°C for 1 month |
Table 2: In Vitro Affinity of this compound in Tissue Preparations
| Tissue Preparation | Species | Affinity Value (pA2) | Reference |
| Isolated Colonic Preparations | Human, Dog | 7.41 - 7.82 | |
| Longitudinal Muscle of Ileum | Guinea Pig | Not specified, potent antimuscarinic effect |
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A recommended workflow for determining the optimal experimental concentration of this compound.
References
Troubleshooting inconsistent results in Cimetropium Bromide electrophysiology recordings
Welcome to the technical support center for researchers utilizing Cimetropium Bromide in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and accuracy of your recordings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in an electrophysiological context?
This compound is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1][2][3] In electrophysiology, its primary effect is the inhibition of cellular responses mediated by the activation of M3Rs. These receptors are Gq-protein coupled, and their activation typically leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a release of intracellular calcium.[4][5] This calcium release can, in turn, modulate the activity of various ion channels, including calcium-activated potassium channels and non-selective cation channels. Therefore, application of this compound is expected to block these downstream electrophysiological events when they are induced by a muscarinic agonist.
Q2: I'm not seeing a consistent blockade of the agonist-induced current with this compound. What are the potential causes?
Inconsistent blockade can stem from several factors, ranging from experimental setup to the pharmacological properties of the drug. Here are some key areas to investigate:
-
Agonist Concentration: Ensure you are using a concentration of the muscarinic agonist (e.g., acetylcholine, carbachol) that elicits a stable and reproducible response. The concentration should ideally be around the EC50 to EC80 range to allow for a clear inhibitory effect of the antagonist.
-
This compound Concentration: Verify the accuracy of your this compound dilutions. A full concentration-response curve should be established to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Receptor Desensitization: Prolonged or repeated application of a high concentration of the agonist can lead to desensitization and internalization of the M3 receptors. This would result in a diminishing agonist response, which could be misinterpreted as an effect of this compound. Allow for sufficient washout periods between agonist applications.
-
Drug Application and Washout: Ensure your perfusion system allows for rapid and complete solution exchange. Slow application or incomplete washout of either the agonist or this compound can lead to variable results.
Q3: The effect of this compound seems to diminish over the course of a long experiment. Why is this happening?
A diminishing effect of this compound, often referred to as "rundown," can be due to several factors:
-
Receptor Regulation: As with agonists, prolonged exposure to an antagonist can sometimes lead to changes in receptor expression or localization, although this is less common than agonist-induced desensitization.
-
Cell Viability: The health of your patched cell is critical. A gradual decline in cell health can manifest as a change in the responsiveness to drugs. Monitor key cell health indicators like resting membrane potential and input resistance throughout the experiment.
-
Drug Stability: While this compound is generally stable, it's good practice to use freshly prepared aqueous solutions for your experiments. The stability of any compound in solution can be affected by factors like pH and temperature.
-
Internal Solution Composition: The composition of your pipette solution is crucial for maintaining the integrity of the intracellular environment and signaling pathways. Ensure that it contains appropriate concentrations of ions, buffering agents, and energy sources like ATP and GTP to support long and stable recordings.
Q4: I am observing unexpected changes in baseline currents or membrane properties after applying this compound, even without an agonist. What could be the cause?
These observations may point towards non-specific or off-target effects of the compound. This compound is a quaternary ammonium compound. Compounds in this class have been reported to have effects on various ion channels, independent of their primary target.
-
Ion Channel Blockade: Quaternary ammonium compounds can directly block certain ion channels, such as hERG potassium channels. This could manifest as a change in baseline current or alterations in the cell's action potential firing properties.
-
Hydrophobicity and Membrane Interactions: The physicochemical properties of this compound might lead to interactions with the lipid bilayer of the cell membrane, which could non-specifically alter membrane properties and the function of embedded ion channels.
To investigate these possibilities, apply this compound in the absence of any muscarinic agonist and observe for any changes in holding current, input resistance, or voltage-gated channel activity.
Troubleshooting Guides
Issue 1: High Variability in the Inhibitory Effect of this compound
Question: My dose-response curve for this compound is not consistent between cells. What should I check?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Agonist Response | 1. Ensure the agonist is applied at a consistent concentration and for a standardized duration. 2. Monitor the stability of the agonist-induced current over time before applying the antagonist. 3. Allow for complete washout of the agonist and a return to baseline before subsequent applications. |
| Cell-to-Cell Receptor Expression Variability | 1. If using primary cells, expect some inherent biological variability. Increase the number of recorded cells (n) to obtain a more reliable average. 2. For cell lines, ensure consistent passage number and culture conditions, as receptor expression can change over time. |
| Inaccurate Drug Concentrations | 1. Double-check all calculations for stock and working solutions. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Prepare fresh dilutions daily. |
| Incomplete Solution Exchange | 1. Verify the flow rate and positioning of your perfusion system to ensure rapid and complete solution exchange around the patched cell. 2. Use a dye to visualize the solution exchange in the recording chamber. |
Issue 2: No Effect or a Very Weak Effect of this compound
Question: I'm applying what should be a saturating concentration of this compound, but I'm seeing little to no inhibition of the agonist-induced current.
| Potential Cause | Troubleshooting Steps |
| Incorrect Agonist/Receptor System | 1. Confirm that the agonist you are using acts primarily through the M3 muscarinic receptor in your cell type. Some agonists may have activity at other muscarinic receptor subtypes that are not blocked by this compound. 2. Verify the expression of M3 receptors in your experimental model. |
| Degraded this compound | 1. Prepare a fresh stock solution of this compound. 2. Check the manufacturer's storage recommendations for the solid compound. |
| Insufficient Incubation Time | 1. As a competitive antagonist, this compound needs time to bind to the receptors. Ensure you are pre-incubating the cells with this compound for a sufficient period (e.g., 2-5 minutes) before co-application with the agonist. |
| High Agonist Concentration | 1. If the agonist concentration is too high, it may outcompete the antagonist for the receptor binding site. Try reducing the agonist concentration to a level that still gives a robust but submaximal response. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Characterize the Inhibitory Effect of this compound
-
Cell Preparation: Prepare your cells (e.g., cultured cell line expressing M3 receptors or primary smooth muscle cells) on coverslips suitable for electrophysiology.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Agonist Stock: Prepare a 10 mM stock solution of a muscarinic agonist (e.g., Carbachol) in deionized water.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in deionized water.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Obtain a stable baseline recording for at least 2-3 minutes.
-
Apply the muscarinic agonist at a predetermined concentration (e.g., EC₅₀) and record the induced current until it reaches a stable plateau.
-
Wash out the agonist and allow the current to return to baseline.
-
Perfuse the chamber with a solution containing this compound for 2-5 minutes.
-
Co-apply the agonist and this compound at the same concentrations as before and record the current.
-
Wash out both drugs and observe the recovery of the agonist response.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Repeat for a range of this compound concentrations to construct a dose-response curve and determine the IC₅₀.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.
Caption: Troubleshooting workflow for inconsistent this compound effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: in vitro and in vivo evaluation of spasmolytic activity on human and dog colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction by this compound of the colonic motor response to eating in patients with the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Cimetropium Bromide stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cimetropium Bromide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issues for this compound, a quaternary ammonium compound with an ester functional group, in aqueous solutions are hydrolysis and potential degradation under extreme pH and temperature conditions.[1] Hydrolysis typically involves the cleavage of the ester bond, which is a common degradation pathway for structurally similar compounds like atropine and scopolamine.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure of this compound and degradation pathways of related tropane alkaloids, the primary degradation products are expected to result from the hydrolysis of the ester linkage. This would yield tropic acid and the corresponding quaternary ammonium scopine derivative. Another potential degradation product, arising from dehydration, is apo-cimetropium, analogous to apoatropine formation from atropine.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is expected to be significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acids and bases. Therefore, the degradation rate is typically lowest in a mildly acidic to neutral pH range and increases significantly in highly acidic or alkaline conditions. For similar compounds like atropine, greater stability is observed in acidic conditions compared to neutral or alkaline environments.[2]
Q4: Is this compound sensitive to light?
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. A reversed-phase HPLC method with UV detection is typically employed. The method should be validated to ensure it can separate the intact drug from all potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound potency in solution. | 1. Inappropriate pH: The pH of the aqueous solution may be too high or too low, accelerating hydrolysis. 2. High Temperature: The solution may be stored at an elevated temperature, increasing the degradation rate. 3. Microbial Contamination: Although less common for this compound, microbial growth could potentially affect the drug's stability. | 1. Optimize pH: Adjust the pH of the solution to a range where this compound exhibits maximum stability, likely in the slightly acidic range. Buffer the solution to maintain the desired pH. 2. Control Temperature: Store the aqueous solution at recommended temperatures, typically refrigerated (2-8 °C) or at controlled room temperature, avoiding excessive heat. 3. Ensure Sterility: For long-term storage, consider sterile filtering the solution and using aseptic handling techniques. |
| Appearance of unknown peaks in the HPLC chromatogram. | 1. Degradation: The new peaks are likely degradation products of this compound. 2. Interaction with Excipients: If formulated with other components, there might be interactions leading to new compounds. 3. Contamination: The new peaks could be from external contamination. | 1. Perform Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks. 2. Analyze Excipient Blanks: Run HPLC analysis on placebo formulations (without this compound) to rule out excipient-related peaks. 3. Review Handling Procedures: Ensure proper cleaning of glassware and use of high-purity solvents and reagents to minimize contamination. |
| Precipitation or cloudiness in the aqueous solution. | 1. Solubility Issues: The concentration of this compound may exceed its solubility in the aqueous medium, especially if the temperature changes. 2. Formation of Insoluble Degradation Products: Some degradation products may have lower aqueous solubility than the parent compound. 3. pH Shift: A change in pH could affect the solubility of this compound or its degradation products. | 1. Check Concentration and Temperature: Ensure the concentration is within the solubility limits at the storage temperature. 2. Characterize Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent drug or a degradation product. 3. Buffer the Solution: Use a suitable buffer system to maintain a constant pH. |
Quantitative Data Summary
Specific kinetic data for the degradation of this compound is not widely published. The following table is a template for researchers to summarize their experimental findings from stability studies. For reference, the degradation of similar compounds often follows pseudo-first-order kinetics.
| Condition | Parameter | Value | Units |
| Acidic Hydrolysis (e.g., 0.1 N HCl, 60 °C) | Pseudo-first-order rate constant (k) | [Experimental Data] | s⁻¹ or h⁻¹ |
| Half-life (t₁/₂) | [Experimental Data] | hours/days | |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH, 25 °C) | Pseudo-first-order rate constant (k) | [Experimental Data] | s⁻¹ or h⁻¹ |
| Half-life (t₁/₂) | [Experimental Data] | hours/days | |
| Oxidative Degradation (e.g., 3% H₂O₂, 25 °C) | Pseudo-first-order rate constant (k) | [Experimental Data] | s⁻¹ or h⁻¹ |
| Half-life (t₁/₂) | [Experimental Data] | hours/days | |
| Thermal Degradation (e.g., in water at 80 °C) | Pseudo-first-order rate constant (k) | [Experimental Data] | s⁻¹ or h⁻¹ |
| Half-life (t₁/₂) | [Experimental Data] | hours/days |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a suitable concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in a flask.
-
Keep the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH in a flask.
-
Keep the solution at room temperature (25 °C).
-
Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.
-
Keep the solution at room temperature (25 °C), protected from light.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Dilute the stock solution with high-purity water to the desired concentration.
-
Keep the solution at 80 °C.
-
Withdraw samples at appropriate time points (e.g., 0, 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose the aqueous solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples after the exposure period.
-
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 20 µL.
Procedure:
-
Method Development:
-
Inject a solution of intact this compound to determine its retention time.
-
Inject samples from the forced degradation studies to evaluate the separation of degradation products from the parent peak and from each other.
-
Adjust the mobile phase composition, pH, and gradient profile to achieve adequate resolution (Rs > 1.5) between all peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products, process impurities, and excipients. Use photodiode array (PDA) detection to check for peak purity.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Preventing Cimetropium Bromide precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the precipitation of Cimetropium Bromide in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is highly recommended to use high-purity water (e.g., Milli-Q® or equivalent) or a buffered aqueous solution. While this compound is soluble in water, its stability can be pH-dependent. Preparing the stock solution in a buffer with a slightly acidic pH (around 5.0-6.0) can enhance long-term stability. For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) can be used, but it is crucial to be aware of potential downstream effects on cell cultures or assays.
Q2: What is the maximum recommended concentration for an aqueous stock solution of this compound?
A2: While the solubility of this compound in water is relatively high, for a stable stock solution, it is advisable not to exceed a concentration of 10 mg/mL. Concentrated solutions are more prone to precipitation, especially with changes in temperature or pH. For most cell-based assays, a 1-10 mM stock solution is a common and reliable concentration range.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Proper storage is critical to maintaining the integrity of your stock solution. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is the best practice. Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.
Q4: I observed precipitation in my stock solution after storing it in the refrigerator. What could be the cause?
A4: Precipitation upon refrigeration can be due to several factors. The most common reason is that the concentration of the solution is too high, exceeding its solubility at lower temperatures. Another possibility is a shift in the pH of the solution over time. If the solution was prepared in unbuffered water, absorption of atmospheric CO2 can lower the pH and affect solubility. Finally, ensure that the correct solvent was used and that the this compound was fully dissolved initially.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation in your this compound stock solution, follow these steps to diagnose and resolve the issue.
Initial Assessment
-
Visual Inspection: Note the nature of the precipitate (e.g., crystalline, amorphous) and the storage conditions when it was first observed.
-
Review Preparation Protocol: Double-check the concentration, solvent used, and the dissolution method from your lab notebook.
Troubleshooting Steps
-
Warming and Agitation: Gently warm the solution to 37°C and agitate it to see if the precipitate redissolves. If it does, this suggests that the concentration may be too high for the storage temperature. In this case, consider diluting the stock solution or storing it at room temperature (if stability allows).
-
pH Adjustment: If the solution is unbuffered, measure the pH. If it has shifted significantly, you may need to prepare a new stock solution using a suitable buffer (see Experimental Protocols section).
-
Sonication: For difficult-to-dissolve precipitates, brief sonication in a water bath can help. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
Filtration: If the precipitate does not redissolve, it may be due to degradation or impurities. In this case, it is best to discard the solution and prepare a fresh batch. If the solution is urgently needed, it can be filtered through a 0.22 µm syringe filter to remove the precipitate, but it is crucial to re-verify the concentration of the filtered solution.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Recommended Concentration | Notes |
| Water | > 20 mg/mL | ≤ 10 mg/mL | Preferred solvent for most applications. |
| DMSO | > 15 mg/mL | ≤ 10 mg/mL | Use with caution in cell-based assays. |
| Ethanol | ~5 mg/mL | Not Recommended | Lower solubility; may not be suitable for high concentration stocks. |
| PBS (pH 7.4) | > 20 mg/mL | ≤ 10 mg/mL | Buffered system can enhance stability. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (10 mg/mL in Water)
| Storage Temperature | Duration | Recommendation |
| Room Temperature (20-25°C) | < 24 hours | For immediate use only. |
| 2-8°C | ≤ 1 week | Suitable for short-term storage. |
| -20°C | ≤ 3 months | Aliquot to avoid freeze-thaw cycles. |
| -80°C | ≤ 12 months | Optimal for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q®)
-
Sterile, conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.
-
Transfer the powder to the sterile conical tube.
-
Add approximately 80% of the final volume of high-purity water (e.g., 8 mL for a 10 mL final volume).
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
If needed, gently warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, add high-purity water to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes for storage.
-
Protocol 2: Quality Control Check for this compound Stock Solution
-
Visual Inspection: A freshly prepared stock solution should be a clear, colorless liquid, free of any visible particulates.
-
pH Measurement: Measure the pH of the aqueous stock solution. It should typically be in the range of 5.0-7.0. A significant deviation may indicate a problem with the starting material or the solvent.
-
Concentration Verification (Optional): For applications requiring precise concentrations, the actual concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at its λmax (maximum absorbance wavelength) and using a standard curve for quantification.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound stock solution.
Technical Support Center: Enhancing the Oral Bioavailability of Cimetropium Bromide in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the oral bioavailability of Cimetropium Bromide in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound is a quaternary ammonium compound.[1][2] Its low oral bioavailability, typically 1-4% in humans, is due to its permanent positive charge and hydrophilic nature, which limit its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[1][3] This characteristic is common among quaternary ammonium derivatives.[2]
Q2: What are the primary strategies for enhancing the oral bioavailability of poorly absorbed drugs like this compound?
A2: Several advanced formulation strategies can be employed to overcome the absorption barriers for compounds like this compound. These include:
-
Lipid-Based Formulations: Systems like Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug, potentially enhancing its absorption through the intestinal wall and protecting it from degradation.
-
Nanoparticle Systems: Encapsulating this compound in polymeric nanoparticles can improve its stability in the gastrointestinal tract and may facilitate uptake by intestinal cells.
-
Use of Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
Q3: Which animal model is most appropriate for studying the oral bioavailability of this compound?
A3: Rats are a commonly used and appropriate model for initial oral bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. While no animal model perfectly predicts human pharmacokinetics, rats provide a reliable system for comparing the relative bioavailability of different formulations.
Q4: What key pharmacokinetic parameters should be measured in these studies?
A4: To assess oral bioavailability, the following pharmacokinetic parameters are essential:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. Absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals in the same group. | 1. Improper oral gavage technique leading to dosing errors or aspiration. 2. Animal stress affecting gastric emptying and intestinal motility. 3. Formulation instability or non-homogeneity. 4. Inter-animal physiological differences. | 1. Ensure all personnel are thoroughly trained in oral gavage. Verify the correct placement of the gavage needle. Monitor animals for distress post-dosing. 2. Acclimatize animals to handling and the experimental procedure to minimize stress. 3. Ensure the formulation is homogeneous before each administration. For suspensions, vortex thoroughly. 4. Increase the number of animals per group to improve statistical power and account for biological variability. |
| No detectable or very low plasma levels of this compound after oral administration. | 1. The inherent poor absorption of the compound. 2. Degradation of the drug in the gastrointestinal tract. 3. Insufficient sensitivity of the analytical method (e.g., HPLC). 4. Rapid elimination of the drug. | 1. This is expected for unformulated this compound. The goal of enhancement strategies is to overcome this. 2. Consider formulations that protect the drug, such as encapsulation in nanoparticles. 3. Validate the analytical method to ensure the lower limit of quantification (LLOQ) is sufficient. Consider using a more sensitive method like LC-MS/MS. 4. Review the blood sampling schedule. The terminal half-life of this compound is short (~50 minutes in humans), so early and frequent sampling is crucial. |
| Enhanced formulation (e.g., SLNs) shows no improvement in bioavailability over the standard solution. | 1. Sub-optimal formulation characteristics (e.g., particle size, drug loading, stability). 2. The enhancement strategy is not effective for this specific compound. 3. In vivo aggregation or degradation of the nanoparticles. | 1. Characterize the formulation thoroughly before in vivo studies (particle size, zeta potential, encapsulation efficiency). Optimize the formulation parameters. 2. Explore alternative enhancement strategies (e.g., SEDDS, different lipid carriers, or permeation enhancers). 3. Evaluate the stability of the formulation in simulated gastric and intestinal fluids (SGF, SIF) before conducting animal studies. |
| Unexpected animal mortality or adverse effects. | 1. Toxicity of the formulation excipients (surfactants, lipids, etc.). 2. Esophageal or stomach injury from improper gavage technique. 3. Aspiration of the formulation into the lungs. | 1. Conduct a preliminary toxicity study of the vehicle/excipients alone at the intended dose. 2. Review and refine the oral gavage procedure. Use appropriate, smooth-tipped gavage needles. 3. If aspiration is suspected, perform a necropsy to examine the lungs. Ensure the volume administered is within recommended limits (e.g., 5-10 mL/kg for rats). |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose (Unenhanced Formulation)
| Parameter | Value | Reference |
| Dose | 250 mg/kg | |
| Cmax (ng/mL) | ~150 | Estimated from graph in |
| Tmax (hours) | ~1.0 | Estimated from graph in |
| AUC (ng·h/mL) | Not Reported | |
| Bioavailability | Very Low |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Unenhanced vs. Hypothetical Enhanced Formulation)
Note: Data for the enhanced formulation is hypothetical and for illustrative purposes to demonstrate the expected outcome of a successful bioavailability enhancement strategy.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability Increase |
| Unenhanced Solution | 50 | 30 | 1.0 | 120 | 1.0-fold (Baseline) |
| Hypothetical SLN | 50 | 120 | 2.0 | 600 | 5.0-fold |
Experimental Protocols
Protocol 1: Oral Bioavailability Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water. Fast animals overnight (12 hours) before dosing, with water available ad libitum.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (2 mg/kg in saline) for absolute bioavailability determination.
-
Group 2: Oral gavage of this compound solution (50 mg/kg in water).
-
Group 3: Oral gavage of the enhanced formulation (e.g., SLNs) containing 50 mg/kg this compound.
-
-
Administration:
-
IV: Administer via the lateral tail vein.
-
Oral: Administer using a stainless steel, ball-tipped gavage needle. The volume should not exceed 10 mL/kg.
-
-
Blood Sampling: Collect blood samples (~0.25 mL) from the saphenous or jugular vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate Cmax, Tmax, and AUC using appropriate software. Calculate absolute bioavailability using the formula: F(%) = (AUC_oral * Dose_IV) / (AUC_IV * Dose_oral) * 100.
Protocol 2: Preparation of Hypothetical this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization and ultrasonication method, a common technique for preparing SLNs.
-
Materials:
-
Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Drug: this compound
-
Aqueous Phase: Deionized water
-
-
Preparation of Lipid Phase: Melt the Compritol® 888 ATO at a temperature approximately 5-10°C above its melting point (~75°C). Dissolve the this compound in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Heat the deionized water containing Tween® 80 to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes. This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe sonication for 10-15 minutes to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Before in vivo studies, characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Experimental Workflow Diagram
References
Minimizing off-target effects of Cimetropium Bromide in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimetropium Bromide. The focus is on minimizing off-target effects in experimental models to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a semisynthetic derivative of scopolamine that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It has a high affinity for these receptors, particularly the M3 subtype, which is predominantly found in the smooth muscle of the gastrointestinal (GI) tract.[1] By blocking the action of acetylcholine, this compound inhibits smooth muscle contractions, leading to its antispasmodic effect.[2]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The on-target effects are the desired antispasmodic actions on the GI tract, resulting from the blockade of M3 muscarinic receptors. Potential off-target effects are generally extensions of its antimuscarinic activity on other muscarinic receptor subtypes located in various organs. These are similar to the side effects of atropine and can include dry mouth, blurred vision, tachycardia (increased heart rate), and urinary retention. However, clinical studies suggest that this compound has fewer atropine-like side effects compared to atropine itself.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect without causing significant off-target effects.
-
Use of Selective Antagonists: In in-vitro studies, co-administration with selective antagonists for other muscarinic receptor subtypes can help to isolate the effects of this compound on the target of interest.
-
Appropriate Model Selection: Choose an experimental model that is most relevant to your research question and has a well-characterized expression of muscarinic receptor subtypes.
-
Control Groups: Always include appropriate control groups, such as vehicle-treated and positive control (e.g., atropine) groups, to differentiate between on-target, off-target, and non-specific effects.
Q4: Is this compound selective for a specific muscarinic receptor subtype?
A4: While this compound is known to have a high affinity for muscarinic receptors, detailed public data on its specific binding affinity (Ki or IC50 values) for each of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is limited. However, it is reported to have a particular affinity for the M3 subtype, which mediates smooth muscle contraction in the GI tract. Its potency is considered to be 2-4 times lower than that of atropine, depending on the experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in in-vitro smooth muscle contraction assays. | 1. Tissue viability issues. 2. Incorrect drug concentration. 3. Variability in receptor expression. | 1. Ensure proper tissue handling and oxygenation in the organ bath. 2. Perform a full dose-response curve to determine the optimal concentration. 3. Use tissue from a consistent source and age of animal. |
| Unexpected cardiovascular effects (e.g., tachycardia) in in-vivo models. | Off-target blockade of M2 muscarinic receptors in the heart. | 1. Lower the dose of this compound. 2. Consider using a more M3-selective antagonist if available for your model. 3. Monitor cardiovascular parameters closely and report any changes. |
| Reduced GI motility in control animals treated with vehicle. | The vehicle may have its own biological effects. | Test the vehicle alone to ensure it is inert in your experimental model. |
| This compound appears less potent than expected compared to literature values. | 1. Differences in experimental conditions (e.g., species, tissue type). 2. Degradation of the compound. | 1. Carefully review and standardize your experimental protocol with published methods. 2. Ensure proper storage and handling of the this compound stock solution. |
Quantitative Data
Table 1: Antimuscarinic Activity of this compound in-vitro
| Parameter | Tissue | Value | Reference Compound (Atropine) pA2 |
| pA2 | Guinea-pig ileum | 8.19 | 8.52 |
| pA2 | Guinea-pig taenia coli | 7.91 | 8.41 |
| Affinity Range | Intestinal muscarinic receptors | 70-100 nM | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In-vivo Potency of this compound
| Model | Parameter | Dose Range | ID50 |
| Conscious dog with colonic Thiry fistula (Neostigmine-induced motility) | Inhibition of colonic motor response | 10-100 µg/kg (intravenous) | 27.9 µg/kg |
ID50 is the dose of a drug that causes a 50% inhibition of a specific biological response.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Assay for Antispasmodic Activity
This protocol is used to assess the in-vitro antispasmodic effect of this compound on smooth muscle contraction.
-
Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
A 10-15 cm segment of the terminal ileum is excised and placed in warm, oxygenated Tyrode's solution.
-
The lumen is gently flushed to remove contents.
-
2-3 cm segments are cut and prepared for mounting in an organ bath.
-
-
Organ Bath Setup:
-
The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of 1g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to a contractile agonist (e.g., carbachol or acetylcholine) is established.
-
The tissue is washed, and after a 30-minute recovery period, it is incubated with a specific concentration of this compound for 20-30 minutes.
-
The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.
-
The experiment is repeated with different concentrations of this compound to determine the pA2 value.
-
-
Data Analysis:
-
The contractile responses are measured as a percentage of the maximal response to the agonist in the absence of the antagonist.
-
Schild plot analysis is used to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
-
Protocol 2: In-vivo Measurement of Intestinal Motility in a Conscious Dog Model
This protocol evaluates the effect of this compound on GI motility in a conscious animal model.
-
Animal Model:
-
A trained conscious dog with a surgically prepared colonic Thiry fistula is used. This allows for the direct measurement of colonic motility without the influence of anesthesia.
-
-
Experimental Setup:
-
A manometry catheter is inserted into the fistula to record intraluminal pressure changes, which reflect colonic motor activity.
-
The dog is allowed to acclimate to the experimental setup.
-
-
Procedure:
-
A baseline recording of colonic motility is obtained for at least 30 minutes.
-
To induce a consistent motor response, a cholinesterase inhibitor such as neostigmine (e.g., 20 µg/kg, intramuscularly) can be administered.
-
Once a stable hypermotility state is achieved, this compound is administered intravenously at increasing doses (e.g., 10, 30, and 100 µg/kg).
-
The effect of each dose on the frequency and amplitude of colonic contractions is recorded for a set period.
-
-
Data Analysis:
-
The motility index (a measure of the overall contractile activity) is calculated for the baseline, neostigmine-induced, and this compound treatment periods.
-
The percentage inhibition of the neostigmine-induced response is calculated for each dose of this compound to determine the ID50.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflows for assessing this compound.
Caption: Troubleshooting logic for off-target effects.
References
Validation & Comparative
Cimetropium Bromide vs. Atropine: A Comparative Analysis of Muscarinic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the muscarinic receptor affinity of Cimetropium Bromide and Atropine, two prominent antimuscarinic agents. The following sections present quantitative data, experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding of their pharmacological profiles.
Quantitative Data Summary
The binding affinities of this compound and Atropine for muscarinic acetylcholine receptors (mAChRs) have been determined through various experimental approaches. The following tables summarize the available quantitative data. It is important to note that the data for Atropine is presented as inhibition constants (Kᵢ) and IC₅₀ values derived from radioligand binding assays with cloned human muscarinic receptor subtypes. In contrast, the data for this compound is primarily available as pA₂ values, a measure of antagonist potency determined from functional assays in isolated tissue preparations. For a competitive antagonist, the pA₂ value is an estimate of the negative logarithm of the antagonist's dissociation constant (Kₐ), which is theoretically equal to the Kᵢ.
Table 1: Muscarinic Receptor Affinity of Atropine
| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| M₁ | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M₂ | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M₃ | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M₄ | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M₅ | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data derived from competitive binding assays using [³H]-N-methylscopolamine ([³H]-NMS) on cloned human muscarinic receptors.[1]
Table 2: Muscarinic Receptor Affinity of this compound
| Tissue Preparation | pA₂ Value | Approximate Affinity (nM) |
| Guinea-pig ileum | 8.19 | - |
| Guinea-pig taenia coli | 7.91 | - |
| Intestinal Smooth Muscle | - | 70 - 100 |
pA₂ values were determined against bethanechol-induced contractions.[2] The affinity range for intestinal muscarinic receptors was determined by displacement of [³H]-NMS binding.[2]
Experimental Protocols
The quantitative data presented above were obtained through distinct experimental methodologies. Understanding these protocols is crucial for interpreting the results accurately.
Competitive Radioligand Binding Assay (for Kᵢ and IC₅₀ values of Atropine)
This in vitro assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of Atropine for the five human muscarinic receptor subtypes (M₁-M₅).
Materials:
-
Membrane preparations from cells expressing a single subtype of human muscarinic receptor (M₁, M₂, M₃, M₄, or M₅).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: Atropine sulfate.
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand ([³H]-NMS) is incubated with the receptor-containing membrane preparations in the presence of varying concentrations of the unlabeled test compound (Atropine).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is the dissociation constant of the radioligand.
Schild Analysis (for pA₂ values of this compound)
This functional assay measures the potency of an antagonist in inhibiting the response of a tissue to an agonist.
Objective: To determine the pA₂ value for this compound as an antagonist of a muscarinic agonist (e.g., bethanechol) in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea-pig ileum).
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated.
-
Isotonic transducer and recording system to measure tissue contraction.
-
Muscarinic agonist (e.g., bethanechol).
-
Test antagonist: this compound.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath under a resting tension.
-
Control Response: A cumulative concentration-response curve for the agonist is obtained to establish the baseline response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibration.
-
Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve for the agonist is obtained in the presence of the antagonist. This will show a rightward shift compared to the control curve.
-
Dose Ratio Calculation: The dose ratio (DR) is calculated as the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the agonist concentration required to produce the same level of response in the absence of the antagonist.
-
Schild Plot: The experiment is repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
pA₂ Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA₂ value is the intercept of this line with the x-axis.
Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Competitive antagonism at the muscarinic receptor by this compound or Atropine.
Experimental Workflow for Competitive Radioligand Binding Assay
References
A Head-to-Head Showdown: In Vitro Potency of Cimetropium Bromide and Otilonium Bromide in Gastrointestinal Smooth Muscle
For researchers and drug development professionals, understanding the nuanced differences between antispasmodic agents is critical for targeted therapeutic design. This guide provides a comparative analysis of the in vitro potency of cimetropium bromide and otilonium bromide, two prominent compounds used in the management of gastrointestinal disorders. By examining their mechanisms of action and supporting experimental data, this document aims to offer a clear, evidence-based comparison to inform future research and development.
Mechanisms of Action: A Tale of Two Pathways
This compound and otilonium bromide, while both effective in reducing smooth muscle spasms, achieve this through distinct molecular mechanisms.
This compound: This compound primarily acts as a competitive antagonist of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype, which is prevalent in the gastrointestinal tract.[1] By blocking the binding of acetylcholine to these receptors on smooth muscle cells, this compound inhibits the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.[1]
Otilonium Bromide: The mechanism of otilonium bromide is more multifaceted. It exhibits a complex interaction with multiple cellular targets to exert its spasmolytic effect.[2] A primary action is the blockade of calcium entry through L-type and T-type calcium channels in smooth muscle cells, which is a critical step for muscle contraction.[2] Additionally, otilonium bromide interacts with muscarinic receptors and also demonstrates an antagonistic effect on tachykinin NK2 receptors.[2] This composite mechanism of action allows for the modulation of both motility and visceral sensation.
Figure 1: Simplified signaling pathway of this compound's antagonism at the M3 muscarinic receptor.
Figure 2: Otilonium Bromide's multi-target mechanism of action.
Quantitative Potency Comparison
| Compound | Parameter | Value | Agonist | Tissue Preparation | Reference |
| This compound | pA2 | 8.19 | Bethanechol | Guinea-pig ileum | |
| pA2 | 7.91 | Bethanechol | Guinea-pig taenia coli | ||
| Otilonium Bromide | IC50 | 3.7 µM | Methacholine | Guinea-pig proximal colon (circular muscle) |
Note on Comparability: The pA2 value for this compound indicates its affinity as a competitive antagonist, where a higher value signifies greater potency. The IC50 value for otilonium bromide represents the concentration required to inhibit 50% of the contractile response. While both values measure inhibitory potency, a direct mathematical conversion is not straightforward due to the different parameters (pA2 vs. IC50) and potential variations in experimental protocols between the studies (e.g., specific agonist used, tissue preparation).
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro assessment of antispasmodic drug potency.
Organ Bath Studies for Smooth Muscle Contraction
A standard method to assess the potency of antispasmodic drugs is the in vitro organ bath assay, which measures the contractile responses of isolated smooth muscle tissue.
-
Tissue Preparation:
-
A segment of intestine (e.g., guinea pig ileum or colon) is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
-
The longitudinal or circular muscle layer is carefully dissected and cut into strips of a standardized size.
-
-
Experimental Setup:
-
The muscle strip is suspended in an organ bath containing the physiological salt solution. One end is fixed, and the other is attached to an isometric force transducer.
-
The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washing.
-
-
Induction of Contraction:
-
A contractile agonist (e.g., acetylcholine, methacholine, bethanechol) is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
-
Antagonist Potency Determination (pA2 Value):
-
To determine the pA2 value for a competitive antagonist like this compound, concentration-response curves to the agonist are generated in the absence and presence of several fixed concentrations of the antagonist.
-
The Schild plot is then constructed by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value.
-
-
Inhibitory Potency Determination (IC50 Value):
-
To determine the IC50 value, the tissue is pre-contracted with a fixed concentration of an agonist.
-
The antagonist, such as otilonium bromide, is then added in increasing concentrations, and the resulting relaxation is measured.
-
The IC50 is the concentration of the antagonist that produces 50% of the maximum inhibitory effect.
-
Figure 3: A generalized workflow for determining the in vitro potency of antispasmodic agents.
Conclusion
This compound and otilonium bromide are both potent inhibitors of gastrointestinal smooth muscle contraction, yet they operate through distinct pharmacological pathways. This compound's action is primarily focused on the competitive antagonism of muscarinic M3 receptors. In contrast, otilonium bromide employs a multi-target approach, inhibiting calcium channels and antagonizing both muscarinic and tachykinin receptors.
References
A Preclinical Comparative Analysis of Cimetropium Bromide and Dicyclomine for Antispasmodic Activity
Mechanism of Action: A Tale of Two Pathways
Both Cimetropium Bromide and Dicyclomine exert their primary antispasmodic effects by interfering with the signaling pathways that lead to smooth muscle contraction. However, they achieve this through distinct, albeit overlapping, mechanisms.
This compound is a potent antimuscarinic agent.[1][2] It acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are abundant on gastrointestinal smooth muscle cells. By blocking the binding of acetylcholine—a key neurotransmitter that triggers muscle contraction—this compound effectively reduces the strength and frequency of smooth muscle spasms.[3] Some evidence also suggests a direct myolytic action that contributes to its overall antispasmodic effect.[1]
Dicyclomine exhibits a dual mechanism of action.[4] Firstly, it possesses antimuscarinic properties, antagonizing acetylcholine at muscarinic receptors, although its potency in this regard is reported to be approximately 1/8th that of atropine in in vitro studies using guinea pig ileum. Secondly, and distinctly, Dicyclomine has a direct musculotropic (smooth muscle relaxant) effect. This is evidenced by its ability to antagonize spasms induced by agents such as bradykinin and histamine, an action not observed with purely antimuscarinic agents like atropine. This dual action suggests that Dicyclomine may be effective against a broader range of spasmogenic stimuli.
Preclinical Antispasmodic Activity: In Vitro and In Vivo Data
The following sections present available preclinical data for each compound. It is important to note that these data are collated from separate studies and are not the result of a direct head-to-head comparison.
This compound: Preclinical Data
This compound has been evaluated in various in vitro and in vivo models, consistently demonstrating potent antimuscarinic and antispasmodic effects.
| Parameter | Model | Agonist | Value | Reference |
| pA2 | Isolated Human Colon | Carbachol | 7.41 | |
| pA2 | Isolated Dog Colon | Carbachol | 7.82 | |
| pA2 | Isolated Guinea Pig Gallbladder | Bethanechol | 7.77 ± 0.14 | |
| ID50 | Conscious Dogs (colonic motor response) | Neostigmine | 27.9 µg/kg (i.v.) |
Experimental Protocol: Isolated Guinea Pig Gallbladder Assay
This in vitro method assesses the competitive antagonism of a compound against a known agonist on smooth muscle tissue.
-
Tissue Preparation: Gallbladders are excised from male guinea pigs and placed in a Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C. Longitudinal strips of the gallbladder are prepared and mounted in an organ bath.
-
Contraction Induction: A cumulative concentration-response curve is established for a muscarinic agonist, such as bethanechol, to determine the baseline contractile response.
-
Antagonist Application: The tissue is incubated with varying concentrations of this compound for a specified period.
-
Data Acquisition: The concentration-response curve for the agonist is re-established in the presence of the antagonist. The degree of rightward shift in the curve indicates the antagonist's potency.
-
Data Analysis: The pA2 value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated using a Schild plot analysis.
Dicyclomine: Preclinical Data
Preclinical data for Dicyclomine highlights its dual antispasmodic mechanism.
| Parameter | Model | Agonist/Stimulus | Finding | Reference |
| Antimuscarinic Potency | In Vitro Guinea Pig Ileum | Acetylcholine | Approx. 1/8th the potency of atropine | |
| Musculotropic Effect | Isolated Guinea Pig Ileum | Bradykinin & Histamine | Antagonizes induced spasms | |
| Receptor Affinity (pA2) | Guinea Pig Ileum Myenteric Plexus | Pilocarpine (M1) | 9.13 | |
| Receptor Affinity (pA2) | Guinea Pig Ileum | (prejunctional M2) | 7.61 | |
| Receptor Affinity (pA2) | Guinea Pig Ileum | (postjunctional M2) | 7.21 |
Experimental Protocol: Isolated Guinea Pig Ileum Assay
This classic in vitro preparation is used to evaluate the antispasmodic effects of compounds on intestinal smooth muscle.
-
Tissue Preparation: A segment of the terminal ileum is removed from a guinea pig and placed in Tyrode's solution, aerated with 95% O2 and 5% CO2. The longitudinal muscle with the myenteric plexus attached is prepared.
-
Tissue Mounting: The prepared tissue is suspended in an organ bath containing Tyrode's solution at 37°C and connected to an isotonic transducer to record contractions.
-
Induction of Spasms: Contractions are induced by various agonists, including acetylcholine (to assess antimuscarinic activity) and other spasmogens like histamine or bradykinin (to assess direct musculotropic effects).
-
Antagonist Evaluation: The tissue is pre-incubated with Dicyclomine at different concentrations before the addition of the agonist.
-
Data Analysis: The inhibitory effect of Dicyclomine is quantified by the reduction in the contractile response to the agonists. This can be used to determine parameters like IC50 or relative potency.
Comparative Summary and Discussion
| Feature | This compound | Dicyclomine |
| Primary Mechanism | Potent Antimuscarinic (M3 antagonist) | Dual: Antimuscarinic & Direct Musculotropic |
| Additional Actions | Possible direct myolytic effect | Antagonism of Bradykinin & Histamine |
| Reported Potency | High antimuscarinic activity, comparable to atropine in some models. | Moderate antimuscarinic activity (less than atropine), with additional non-specific spasmolytic effects. |
The preclinical data suggests that this compound is a highly potent and specific antimuscarinic agent. Its efficacy is primarily driven by its ability to block acetylcholine-mediated smooth muscle contraction. This makes it a strong candidate for conditions where cholinergic overactivity is the primary driver of spasms.
Dicyclomine, with its dual mechanism, presents a broader spectrum of action. Its ability to counteract spasms induced by non-cholinergic mediators like bradykinin and histamine could be advantageous in complex spastic conditions where multiple pathways are involved. However, its antimuscarinic potency is lower than that of classic anticholinergics like atropine.
The key distinction lies in their specificity versus breadth of action. This compound offers potent, targeted inhibition of the muscarinic pathway, while Dicyclomine provides a wider, albeit less potent, range of antispasmodic activity.
Conclusion
Based on the available preclinical evidence, both this compound and Dicyclomine are effective antispasmodic agents. This compound acts as a potent and selective antimuscarinic, whereas Dicyclomine possesses a dual mechanism involving both muscarinic receptor blockade and direct smooth muscle relaxation. The choice between these agents in a therapeutic context may depend on the underlying pathophysiology of the gastrointestinal disorder. For a definitive preclinical comparison, direct head-to-head studies employing the same experimental models and protocols are warranted. Such studies would provide valuable data on their relative potencies and efficacies, further elucidating their therapeutic potential.
References
Validating a New Analytical Method for Cimetropium Bromide Using a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of Cimetropium Bromide against an existing Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The data presented is illustrative, based on typical analytical method validation parameters, to demonstrate the validation process and performance comparison. A this compound reference standard is utilized for all validation experiments to ensure accuracy and traceability.
Introduction to this compound Analysis
This compound is an antimuscarinic agent used for the treatment of irritable bowel syndrome.[1] Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This necessitates the use of validated analytical methods. While UV-Vis spectrophotometry offers a simple and cost-effective approach, HPLC methods are often favored for their superior specificity and ability to resolve the active pharmaceutical ingredient (API) from potential impurities and degradation products.
Comparative Analysis of Analytical Methods
This section details the performance characteristics of a new HPLC method compared to an established UV-Vis Spectrophotometric method for the analysis of this compound.
Data Summary
The following tables summarize the validation data for the two methods, conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Table 1: Linearity and Range
| Parameter | New HPLC Method | Existing UV-Vis Method | Acceptance Criteria |
| Linearity Range | 10 - 150 µg/mL | 20 - 120 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 | - |
| Regression Equation | y = 25432x + 1587 | y = 0.008x + 0.012 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | New HPLC Method (% Recovery) | Existing UV-Vis Method (% Recovery) | Acceptance Criteria |
| 80% | 99.8% | 99.2% | 98.0% - 102.0% |
| 100% | 100.5% | 101.1% | 98.0% - 102.0% |
| 120% | 101.2% | 101.8% | 98.0% - 102.0% |
Table 3: Precision (Relative Standard Deviation - %RSD)
| Precision Type | New HPLC Method (%RSD) | Existing UV-Vis Method (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.85% | 1.25% | %RSD ≤ 2% |
| Intermediate Precision (Inter-day) | 1.10% | 1.75% | %RSD ≤ 2% |
Table 4: Specificity and Sensitivity
| Parameter | New HPLC Method | Existing UV-Vis Method | Observations |
| Specificity | No interference from placebo and forced degradation samples. | Potential interference from excipients absorbing at a similar wavelength. | HPLC method demonstrates superior specificity. |
| Limit of Detection (LOD) | 0.5 µg/mL | 2.0 µg/mL | The new HPLC method is more sensitive. |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 6.0 µg/mL | The new HPLC method has a lower quantitation limit. |
Table 5: Robustness
| Parameter Variation | New HPLC Method (%RSD) | Existing UV-Vis Method (%RSD) | Acceptance Criteria |
| Flow Rate (± 0.2 mL/min) | 1.2% | N/A | %RSD ≤ 2% |
| Mobile Phase Composition (± 2%) | 1.5% | N/A | %RSD ≤ 2% |
| Wavelength (± 2 nm) | 0.9% | 1.8% | %RSD ≤ 2% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
New HPLC Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Reference Standard: this compound Reference Standard.
Procedure for Linearity: A stock solution of this compound reference standard (1 mg/mL) was prepared in the mobile phase. Serial dilutions were made to obtain concentrations ranging from 10 to 150 µg/mL. Each concentration was injected in triplicate. A calibration curve was plotted of peak area versus concentration, and the correlation coefficient was determined.
Procedure for Accuracy: To a placebo formulation, known amounts of this compound reference standard were added to achieve final concentrations at 80%, 100%, and 120% of the target assay concentration. Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.
Procedure for Precision: Repeatability was determined by analyzing six replicate samples of the 100% test concentration on the same day. Intermediate precision was assessed by a different analyst on a different day using different equipment. The %RSD for the assay results was calculated.
Existing UV-Vis Spectrophotometric Method
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): 218 nm.
-
Reference Standard: this compound Reference Standard.
Procedure for Linearity: A stock solution of this compound reference standard (100 µg/mL) was prepared in 0.1 M HCl. Serial dilutions were made to obtain concentrations ranging from 20 to 120 µg/mL. The absorbance of each solution was measured at 218 nm against a blank of 0.1 M HCl. A calibration curve was plotted of absorbance versus concentration.
Procedure for Accuracy: Known amounts of this compound reference standard were added to a placebo blend at 80%, 100%, and 120% of the target concentration. The samples were dissolved in 0.1 M HCl, filtered, and the absorbance was measured. The percentage recovery was calculated.
Procedure for Precision: Repeatability was assessed by preparing and analyzing six individual samples at the 100% test concentration. Intermediate precision was evaluated on a different day by a second analyst. The %RSD of the absorbance measurements was calculated.
Workflow and Process Diagrams
The following diagrams illustrate the logical flow of the analytical method validation process.
References
A Comparative Analysis of the Side Effect Profiles of Cimetropium Bromide and Other Antispasmodics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Cimetropium Bromide and other commonly prescribed antispasmodic agents, including Hyoscine Butylbromide, Dicyclomine, and Otilonium Bromide. The information presented is supported by available clinical trial data and pharmacological insights to assist in research and development efforts.
Executive Summary
Antispasmodic drugs are a cornerstone in the management of gastrointestinal disorders characterized by smooth muscle spasms, such as Irritable Bowel Syndrome (IBS). Their therapeutic efficacy is often weighed against their side effect profiles, which are primarily dictated by their anticholinergic properties. This compound, a quaternary ammonium derivative of scopolamine, exhibits its antispasmodic effect through the blockade of M3 muscarinic acetylcholine receptors in the gastrointestinal tract. This mechanism, while effective, can lead to a range of systemic anticholinergic side effects. This comparative analysis reveals that while this compound is an effective antispasmodic, its side effect profile, particularly the incidence of dry mouth, is notable. In contrast, Otilonium Bromide demonstrates a more favorable safety profile due to its poor systemic absorption. Dicyclomine, another widely used antispasmodic, appears to have a higher incidence of a broader range of anticholinergic side effects.
Comparative Side Effect Profiles: Quantitative Analysis
The following tables summarize the incidence of adverse effects of this compound and other antispasmodics based on data from clinical trials. It is important to note that direct head-to-head trials for all listed side effects are limited, and the data presented is a synthesis from various studies.
Table 1: Incidence of Common Anticholinergic Side Effects
| Side Effect | This compound | Hyoscine Butylbromide | Dicyclomine | Otilonium Bromide |
| Dry Mouth | 17-50%[1][2] | Not specified in comparative trials | Common (up to 33%)[3] | Placebo-like[4] |
| Blurred Vision | Less common[5] | Not specified in comparative trials | Common (up to 27%) | Rare/Not Reported |
| Dizziness | Less common | Not specified in comparative trials | Very Common (up to 40%) | Rare/Not Reported |
| Constipation | Common | Not specified in comparative trials | Common | Placebo-like |
| Sleepiness/Drowsiness | Reported (48% for all side effects) | Not specified in comparative trials | Common | Rare/Not Reported |
Table 2: Overall Incidence of Adverse Events in Clinical Trials
| Antispasmodic | Overall Incidence of Adverse Events | Placebo Incidence | Study Population/Dosage |
| This compound | 48% | Not specified | Long-term treatment of IBS |
| Dicyclomine | 69% | 16% | IBS patients (160 mg/day) |
| Otilonium Bromide | Placebo-like | Not specified | IBS patients |
| Cyclotropium Bromide * | No adverse side effects reported | No adverse side effects reported | Healthy volunteers |
*Cyclotropium Bromide is a closely related compound to this compound.
Pharmacological Mechanisms and Signaling Pathways
The primary mechanism of action for this compound and many other antispasmodics is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype located on gastrointestinal smooth muscle cells. Blockade of these Gq protein-coupled receptors inhibits the downstream signaling cascade that leads to muscle contraction.
M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction
Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.
Experimental Protocols for Side Effect Assessment
The evaluation of side effect profiles in clinical trials of antispasmodics requires a systematic approach to capture both the incidence and severity of adverse events.
Patient-Reported Outcome Measures:
Validated questionnaires are crucial for systematically collecting data on anticholinergic side effects. The Anticholinergic Cognitive Burden (ACB) scale and the German Anticholinergic Burden Scale (GABS) are examples of tools used to quantify the cumulative anticholinergic effects of medications. For specific symptoms, a tailored questionnaire can be employed.
Example of a Patient Diary Card for Monitoring Side Effects:
| Date | Time | Dry Mouth (0-3) | Blurred Vision (0-3) | Dizziness (0-3) | Constipation (0-3) | Other Side Effects (describe) |
*Severity Scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
Clinician Assessment:
Regular clinical assessments should be conducted to objectively evaluate and grade adverse events. The Common Terminology Criteria for Adverse Events (CTCAE) provides a standardized grading system (Grade 1-5) for various adverse events, which can be adapted for antispasmodic trials.
Monitoring and Reporting Workflow:
A clear protocol for adverse drug reaction (ADR) monitoring and reporting is essential. This includes prospective surveillance for high-risk patients and a systematic method for evaluating the causality of each suspected ADR.
Caption: A typical workflow for monitoring and reporting adverse drug reactions in a clinical trial.
Conclusion
The selection of an appropriate antispasmodic for clinical development or therapeutic use requires a careful consideration of its efficacy and tolerability. This compound is an effective agent, but its potential for anticholinergic side effects, particularly dry mouth, is a significant factor. Otilonium Bromide's favorable side effect profile, attributed to its limited systemic absorption, makes it an attractive alternative. Dicyclomine, while effective, appears to be associated with a higher incidence of central nervous system side effects. Future research should focus on conducting large-scale, head-to-head comparative trials with standardized methodologies for side effect assessment to provide a more definitive understanding of the relative safety profiles of these important therapeutic agents.
References
- 1. Longterm treatment of irritable bowel syndrome with this compound: a double blind placebo controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apadivisions.org [apadivisions.org]
- 3. drugs.com [drugs.com]
- 4. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Cimetropium Bromide's Efficacy Against Novel Spasmolytic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cimetropium Bromide against a selection of novel and established spasmolytic agents. The information is intended to assist researchers, scientists, and drug development professionals in evaluating therapeutic alternatives for smooth muscle spasms, particularly in the context of Irritable Bowel Syndrome (IBS). This document summarizes quantitative data from clinical trials, details relevant experimental protocols, and visualizes key signaling pathways.
Efficacy Comparison of Spasmolytic Agents
The following tables summarize the clinical efficacy of this compound and other spasmolytic agents based on available clinical trial data. It is important to note that direct head-to-head trials for all agents are not always available; therefore, comparisons are primarily based on placebo-controlled studies.
Table 1: Efficacy of this compound in Irritable Bowel Syndrome (IBS)
| Endpoint | This compound | Placebo | Study Population | Key Findings |
| Global Symptom Improvement | 89% of patients | 69% of patients | 70 outpatients with IBS | Statistically significant improvement over placebo (p=0.039) after 3 months of treatment.[1] |
| Abdominal Pain Reduction | 85% reduction in pain score | 52% reduction in pain score | 70 outpatients with IBS | Significant reduction in pain compared to placebo (p=0.0005) after 3 months.[1] |
| Abdominal Pain Episodes | 86% reduction | 50% reduction | 48 patients with IBS | Significant reduction in the number of daily abdominal pain episodes over 6 months (p<0.01).[2] |
| Whole Gut Transit Time (in constipation-predominant IBS) | Significantly shortened (80.8 h to 60.8 h) | No significant change | 40 patients with IBS | Effective in improving transit time in patients with prolonged transit (p<0.01).[3] |
Table 2: Efficacy of Novel and Other Spasmolytic Agents in Gastrointestinal Disorders
| Agent | Mechanism of Action | Key Efficacy Findings | Study Population |
| Pinaverium Bromide | L-type calcium channel blocker | At least as effective as trimebutine and more active than otilonium and prifinium bromide in improving IBS symptoms.[4] | Patients with IBS |
| Mebeverine | Direct-acting smooth muscle relaxant | Showed a trend for global improvement (RR 1.13) and relief of abdominal pain (RR 1.33) vs. placebo, but results were not statistically significant. Well-tolerated with few adverse effects. | 555 patients with all subtypes of IBS |
| Otilonium Bromide | L-type calcium channel blocker | Superior to placebo in reducing pain and bloating and in preventing relapse. | Patients with IBS |
| ROSE-010 (a GLP-1 analogue) | GLP-1 receptor agonist | Twice as many patients responded to ROSE-010 vs. placebo for acute pain relief in IBS. Most effective in IBS-C and IBS-M patients. | 166 patients with IBS |
| Velusetrag (a 5-HT4 agonist) | Selective 5-HT4 receptor agonist | Significantly increased spontaneous bowel movements per week compared to placebo (3.3-3.6 vs. 1.4) in patients with chronic idiopathic constipation. | 401 patients with chronic idiopathic constipation |
| Naronapride | 5-HT4 receptor agonist and D2 receptor antagonist | Currently in Phase II trials for gastroparesis. Preclinical data suggests it accelerates gastric emptying. | Patients with gastroparesis |
| Taranabant (a CB1 inverse agonist) | Cannabinoid type 1 (CB1) receptor inverse agonist | In preclinical mouse models, it increased gastrointestinal transit and reduced visceral pain. | Mice |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of spasmolytic agents.
In Vitro: Isolated Organ Bath for Smooth Muscle Contraction
This protocol is used to assess the direct effect of a compound on smooth muscle contractility.
Objective: To measure the contractile and relaxant effects of test compounds on isolated intestinal smooth muscle segments.
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., ileum) is isolated from a laboratory animal (e.g., guinea pig, rat). The longitudinal muscle is carefully dissected and mounted in an organ bath.
-
Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
Transducer Attachment: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline of spontaneous contractions is achieved.
-
Compound Administration:
-
Spasmogenic Effect: A contractile agent (e.g., acetylcholine, carbachol) is added to the bath to induce a stable contraction.
-
Spasmolytic Effect: The test compound (e.g., this compound, novel agent) is then added in increasing concentrations to assess its ability to relax the pre-contracted muscle. A dose-response curve is generated.
-
-
Data Analysis: The change in muscle tension is recorded and analyzed to determine the potency (e.g., EC50 or IC50) and efficacy of the test compound.
In Vivo: Gastrointestinal Transit Assay (Carmine Red Method)
This protocol assesses the overall effect of a compound on the rate of passage of intestinal contents.
Objective: To measure the whole gut transit time in response to the administration of a test compound.
Methodology:
-
Animal Preparation: Mice or rats are fasted overnight with free access to water to ensure an empty gastrointestinal tract.
-
Compound Administration: The test compound or vehicle (control) is administered orally or via injection at a predetermined time before the marker.
-
Marker Administration: A non-absorbable colored marker, such as a 6% carmine red solution in 0.5% methylcellulose, is administered by oral gavage.
-
Observation: Animals are placed in individual cages with a clean surface for easy observation of fecal pellets.
-
Endpoint Measurement: The time from the administration of the carmine red marker to the appearance of the first red-colored fecal pellet is recorded as the whole gut transit time.
-
Data Analysis: The transit times for the treated group are compared to the control group to determine if the test compound accelerates or delays gastrointestinal transit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by different classes of spasmolytic agents and a typical experimental workflow for their evaluation.
Caption: Signaling pathway for this compound's spasmolytic action.
Caption: Mechanism of action for Pinaverium Bromide.
Caption: A generalized workflow for spasmolytic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Pain relief and pain intensity response to GLP-1 receptor agonist ROSE-010 in irritable bowel syndrome; clinical study cross-analysis with respect to patient characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Cimetropium Bromide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Cimetropium Bromide and its structurally related analogues. This compound is a semisynthetic quaternary ammonium derivative of scopolamine, utilized as an antispasmodic agent in the treatment of gastrointestinal disorders.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues is crucial for optimizing therapeutic efficacy and safety. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated pathways and workflows.
Comparative Pharmacokinetic Data
The following tables provide a side-by-side comparison of the key pharmacokinetic parameters of this compound and its selected analogues: Trospium Chloride, Otilonium Bromide, N-butylscopolamine, and the parent compound, Scopolamine. These compounds share a structural relationship as quaternary ammonium compounds or are precursors, and all exhibit antimuscarinic properties.
| Parameter | This compound | Trospium Chloride | Otilonium Bromide | N-butylscopolamine | Scopolamine |
| Oral Bioavailability (%) | 1 - 4[2] | < 10 | Low (not quantified) | Very low (not quantified) | 20 - 40[3] |
| Time to Peak Plasma Concentration (Tmax) (hours) | Not specified | 5 - 6 | ~2 | 0.25 - 2 | ~0.75[3] |
| Plasma Protein Binding (%) | Not available in human studies | 50 - 85 | Not specified | Not specified | Low |
| Volume of Distribution (Vd) (L) | Not available in human studies | 395 ± 140 | Not specified | 128 | 1.4 ± 0.3 L/kg |
| Terminal Half-life (t½) (hours) | ~0.83 (IV)[2] | ~20 | Not specified | Not specified | ~5 |
| Primary Route of Excretion | Renal (for absorbed fraction) | Feces (unabsorbed), Renal (absorbed) | Fecal | Fecal | Renal |
Table 1: Key Pharmacokinetic Parameters of this compound and its Analogues. This table summarizes the available human pharmacokinetic data for this compound and selected analogues, highlighting differences in their absorption and disposition characteristics.
In Vitro Metabolism Profile
The metabolism of this compound has been investigated in vitro using liver microsomes from various species. These studies provide insights into the potential metabolic pathways in humans.
| Metabolic Pathway | This compound |
| Major Pathway | Aromatic hydroxylation of the ester side-chain |
| Minor Pathway | Ester bond hydrolysis |
| Species-specific Pathway | N-demethylation of the bridgehead nitrogen (observed in rats and hamsters) |
Table 2: In Vitro Metabolic Pathways of this compound. This table outlines the primary metabolic transformations of this compound as identified in preclinical studies.
Experimental Protocols
Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of a drug (e.g., this compound) after oral and intravenous administration.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study. Ethical approval and informed consent are obtained prior to commencement.
-
Study Design: A randomized, crossover study design is typically employed. Each subject receives a single oral dose and a single intravenous (IV) dose of the drug, separated by a washout period.
-
Dosing:
-
Oral Administration: Following an overnight fast, subjects receive a single oral dose of the drug with a standardized volume of water.
-
Intravenous Administration: A single IV bolus or infusion of the drug is administered over a specified period.
-
-
Blood Sampling: Serial blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion of the parent drug and its metabolites.
-
Bioanalysis: Plasma and urine concentrations of the drug and its metabolites are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, Vd, and clearance.
In Vitro Metabolism Study using Liver Microsomes
Objective: To identify the metabolic pathways of a drug (e.g., this compound).
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from human or animal liver tissue through differential centrifugation.
-
Incubation: The test compound is incubated with liver microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by adding a cofactor-generating system, typically NADPH.
-
Reaction Termination: After a specified incubation time, the reaction is stopped by adding a quenching solvent, such as acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The supernatant is analyzed using LC-MS/MS to identify and characterize the metabolites formed. Constant neutral loss or precursor ion scanning can be employed to screen for specific types of metabolites.
Visualizations
Signaling Pathway of Muscarinic M3 Receptor Antagonism
This compound and its analogues exert their therapeutic effect primarily by acting as competitive antagonists at muscarinic acetylcholine receptors, with a high affinity for the M3 subtype. The following diagram illustrates the signaling pathway that is inhibited by these drugs.
Caption: Antagonism of the M3 muscarinic receptor by this compound.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for a clinical pharmacokinetic study.
Caption: Workflow of a typical clinical pharmacokinetic study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Discontinuous oral absorption of this compound, a new antispasmodic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Pharmacokinetic Study of AZD5718 in Healthy Volunteers: Effects of Coadministration With Rosuvastatin, Formulation and Food on Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spasmolytic Effects of Cimetropium Bromide in Human Colonic Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spasmolytic effects of Cimetropium Bromide with other commonly used antispasmodic agents, focusing on their activity in human colonic tissue. The information presented is supported by experimental data from in vitro studies to assist researchers in evaluating and selecting appropriate compounds for further investigation.
Introduction to Spasmolysis in the Colon
Gastrointestinal spasms, characterized by sudden, involuntary contractions of the gut smooth muscle, are a primary cause of abdominal pain and discomfort in functional bowel disorders such as Irritable Bowel Syndrome (IBS). The colonic smooth muscle is predominantly under the control of the parasympathetic nervous system, with acetylcholine being the key neurotransmitter responsible for inducing contractions through its action on muscarinic receptors. Antispasmodic drugs aim to alleviate these spasms by interfering with the signaling pathways that lead to muscle contraction.
This compound is a quaternary ammonium antimuscarinic agent that exhibits potent spasmolytic properties.[1] Its primary mechanism of action involves the competitive antagonism of muscarinic M3 receptors on intestinal smooth muscle cells.[2] This blockade prevents acetylcholine from binding and initiating the intracellular cascade that leads to muscle contraction, thereby promoting muscle relaxation.[1]
Comparative Spasmolytic Potency
The spasmolytic efficacy of this compound has been evaluated in comparison to other antimuscarinic agents in human colonic tissue. The potency of these drugs is often quantified using pA2 or IC50 values, which represent the concentration of the antagonist required to produce a specific level of inhibition of an agonist-induced contraction.
| Drug | Target Receptor(s) | Agonist | Human Tissue | pA2 Value | IC50 Value | Reference |
| This compound | Muscarinic M3 | Carbachol | Colon | 7.82 | - | [3] |
| Atropine | Non-selective Muscarinic | Carbachol | Colon | 8.84 | - | [3] |
| Hyoscine Butylbromide | Non-selective Muscarinic | Bethanechol | Intestine | - | 429 nmol/L | |
| Otilonium Bromide | Muscarinic, Tachykinin NK2, L-type Ca2+ channels | Acetylcholine | Sigmoid Colon | - | 38.0 nmol/L (EFS-induced) |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half. EFS refers to Electrical Field Stimulation.
Mechanism of Action and Signaling Pathways
The primary mechanism of spasmolysis for this compound and other antimuscarinic agents is the blockade of the muscarinic M3 receptor signaling pathway in gastrointestinal smooth muscle cells.
Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle Contraction
References
Safety Operating Guide
Navigating the Safe Disposal of Cimetropium Bromide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Cimetropium Bromide, an antimuscarinic drug, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that this compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this chemical[1].
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, as outlined in its safety data, involves professional waste management services.
-
Segregation and Storage : Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. Avoid mixing it with other chemical waste unless compatibility has been confirmed. Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal : The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal company[1]. These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste container and disposed of through the same professional waste disposal service[1].
-
Accidental Spills : In the event of a spill, personnel should be evacuated from the immediate area. With appropriate PPE, the spill should be carefully cleaned up. For solid this compound, sweep or scoop the material into a suitable container for disposal, avoiding dust formation[1]. The area should then be decontaminated. Do not allow the product to enter drains.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) and is subject to the Resource Conservation and Recovery Act (RCRA). These regulations provide a framework for the safe management of hazardous waste from its generation to its final disposal. It is crucial for laboratories to be aware of and compliant with both federal and any more stringent state-level regulations.
Data on Disposal Parameters
Currently, publicly available experimental protocols or specific quantitative data, such as concentration limits for the disposal of this compound, are not readily found in the provided search results. The disposal approach remains qualitative, emphasizing containment and professional handling.
| Data Parameter | Value | Source |
| Specific Concentration Limits for Disposal | No data available | N/A |
| Environmental Persistence Data | No data available | |
| Bioaccumulation Potential | No data available |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
